4-Aminobenzimidamide Hydrochloride
Description
Propriétés
IUPAC Name |
4-aminobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZGKYMGKLGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7761-72-0, 2498-50-2 | |
| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10228278 | |
| Record name | Benzamidine, p-amino-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-72-0, 2498-50-2 | |
| Record name | Benzamidine, p-amino-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamidine, p-amino-, monohydrochloride | |
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| Record name | 7761-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Aminobenzimidamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzimidamide hydrochloride, a synthetic small molecule, has a rich history as a potent competitive inhibitor of serine proteases. This technical guide provides an in-depth overview of its discovery, historical context, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a quantitative summary of its inhibitory activity against various proteases. Furthermore, its role in complex biological signaling pathways, specifically the coagulation and fibrinolysis cascades, is illustrated through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and investigational potential of this compound.
Discovery and History
Initially, its primary utility was in biochemical research as a tool to study the structure and function of serine proteases. Its ability to bind to the active site of these enzymes made it an invaluable ligand for affinity chromatography, a technique used for the purification of proteases. Over the years, its applications have expanded significantly. It is now recognized as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor dabigatran etexilate, an anticoagulant used to prevent strokes and systemic embolism.[2] Its role in modulating the activity of proteases involved in cancer progression and cardiovascular diseases has also been a subject of extensive research.[3]
Physicochemical Properties
This compound is typically a white to off-white or yellow crystalline powder.[4] It is known to be hygroscopic and should be stored in a dry environment.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[6]
| Property | Value | References |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [7] |
| Molecular Weight | 208.09 g/mol | [7] |
| Melting Point | >300 °C | [4][5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and ethanol. | [6][8] |
| Appearance | White to yellow crystalline powder | [4] |
| Storage Temperature | 2-8°C | [5] |
Biological Activity and Quantitative Data
This compound is a competitive inhibitor of a range of serine proteases. Its inhibitory potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), varies depending on the target enzyme.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | References |
| Urokinase-type Plasminogen Activator (uPA) | 82 µM | - | [9] |
| Human Tissue Kallikrein (hK1) | 146 ± 10 µM | - | |
| Trypsin | - | - | [1] |
| Thrombin | - | - | [1] |
| Plasmin | - | - | [1] |
| Nitric Oxide Synthase (NOS) | 120 µM | - | [3] |
Experimental Protocols
Synthesis of this compound
Numerous synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the conversion of 4-aminobenzonitrile. The following is a representative protocol based on the Pinner reaction.[10][11]
Step 1: Formation of Ethyl 4-aminobenzimidate hydrochloride
-
Charge a flask with 4-aminobenzonitrile (1.0 eq) and anhydrous ethanol (8.5 v/w).
-
Cool the mixture to -10 °C under a nitrogen atmosphere.
-
Bubble dry hydrogen chloride gas (12.8 eq) through the solution while maintaining the temperature below 20 °C.
-
After the addition of HCl is complete, heat the reaction mixture to 35-40 °C and monitor the reaction by HPLC. The reaction is typically complete within 16 hours.
-
Cool the mixture to room temperature and stir for 1 hour.
-
Filter the resulting suspension to collect the wet product of ethyl 4-aminobenzimidate hydrochloride.
Step 2: Amination to form 4-Aminobenzamidine dihydrochloride
-
Charge a flask with the wet ethyl 4-aminobenzimidate hydrochloride from the previous step and ethanol (3 v/w).
-
Add a solution of ammonia in ethanol (5.0 eq) dropwise, keeping the temperature below 35 °C.
-
Heat the mixture to 35-40 °C and stir for 2 hours.
-
Add calcium hydroxide (0.55 eq) and heat to 45-50 °C for 30 minutes.
-
Perform a hot filtration to remove inorganic impurities.
-
Cool the filtrate and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure until crystals form.
-
Collect the crystals by filtration and dry them under vacuum to yield 4-Aminobenzamidine dihydrochloride.[7]
Determination of Ki for Trypsin Inhibition
This protocol describes a method to determine the inhibition constant (Ki) of this compound for trypsin using a chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Trypsin from bovine pancreas
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate or spectrophotometer cuvettes, set up reactions containing varying concentrations of the inhibitor (this compound) and a fixed concentration of the substrate (L-BAPNA). Include a control with no inhibitor.
-
The final reaction volume should be constant. A typical reaction mixture would contain Tris-HCl buffer, a specific concentration of L-BAPNA, and varying concentrations of the inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme (trypsin) with the inhibitor at different concentrations for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (L-BAPNA).
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 410 nm over time. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Ki.
-
Alternatively, determine the Michaelis-Menten constant (Km) of the substrate in the absence of the inhibitor and the apparent Km (Km_app) in the presence of different inhibitor concentrations. For a competitive inhibitor, Ki can be calculated using the formula: Km_app = Km(1 + [I]/Ki).[12]
-
Signaling Pathways and Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action relies on its structural similarity to the natural substrates of these enzymes, particularly those that cleave after arginine or lysine residues. The positively charged amidinium group of 4-aminobenzamidine mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Role in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key proteases in this cascade, such as thrombin (Factor IIa) and Factor Xa, are targets for inhibition by 4-aminobenzamidine. By inhibiting these factors, 4-aminobenzamidine can interfere with the propagation of the clotting cascade and exhibit anticoagulant properties.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 10. patents.justia.com [patents.justia.com]
- 11. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 12. cdn.graphpad.com [cdn.graphpad.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzimidamide Hydrochloride is a synthetic small molecule and a potent, reversible competitive inhibitor of serine proteases. Its mechanism of action is centered on its structural mimicry of the side chains of arginine and lysine, allowing it to bind with high affinity to the active site of target proteases. This guide provides a detailed examination of the molecular interactions, inhibitory kinetics, and downstream cellular effects of 4-Aminobenzimidamide. It includes a compilation of quantitative inhibitory data, a detailed experimental protocol for assessing its activity, and visual representations of its mechanism and relevant biological pathways.
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound functions primarily as a competitive inhibitor of serine proteases. Its efficacy stems from the benzamidine moiety, which is structurally analogous to the guanidinium group of arginine and the ammonium group of lysine. This structural similarity allows the molecule to fit into the S1 specificity pocket of trypsin-like serine proteases, which have a conserved aspartate residue (Asp189) at the base of this pocket that forms a salt bridge with the positively charged side chains of their natural substrates.
The key molecular interactions are:
-
Electrostatic Interactions: The cationic amidinium group of 4-aminobenzimidamide forms a strong ionic bond with the carboxylate group of the aspartate residue in the S1 pocket.
-
Hydrogen Bonding: The amino groups of the inhibitor can form hydrogen bonds with the surrounding amino acid residues in the active site.
-
Hydrophobic Interactions: The benzene ring of the molecule engages in hydrophobic interactions with the sides of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[1]
By occupying the active site, 4-Aminobenzimidamide prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site.
Quantitative Inhibitory Profile
The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | Notes |
| Trypsin | Anticarsia gemmatalis | ~11.2 µM | This value is for benzamidine against an insect trypsin-like protease. 4-Aminobenzamidine is reported to be a slightly more potent inhibitor of trypsin than benzamidine.[1][2] |
| Urokinase-type Plasminogen Activator (uPA) | Human | 82 µM | 4-Aminobenzimidamide is considered a relatively weak inhibitor of uPA.[3] |
| Human Tissue Kallikrein (hK1) | Human | 146 µM | The inhibition is of a linear competitive type.[4] |
| Plasmin | Human | Not directly available | Benzamidine derivatives show Kᵢ values for plasmin in the micromolar range (e.g., 2.1–290.4 μM for bivalent inhibitors).[5][6] As a related compound, 4-aminobenzamidine is expected to have a similar inhibitory profile. |
| Thrombin | Human | Not directly available | Benzamidine and its derivatives are known to inhibit thrombin, with Kᵢ values typically in the range of 10-40 µM.[1][7] |
Impact on Signaling Pathways: Inhibition of Urokinase-type Plasminogen Activator (uPA)
While 4-Aminobenzimidamide directly inhibits enzymes rather than targeting classical signaling receptors, its action on proteases like urokinase-type plasminogen activator (uPA) has significant downstream consequences on cellular signaling pathways involved in cancer progression, inflammation, and tissue remodeling.
The uPA/uPAR system is crucial for localized proteolysis on the cell surface. uPA, a serine protease, binds to its receptor (uPAR) and converts the zymogen plasminogen into the active protease plasmin. Plasmin has broad substrate specificity, degrading various components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs). This cascade is essential for cell migration and invasion.
Inhibition of uPA by 4-Aminobenzimidamide disrupts this cascade, leading to:
-
Reduced plasmin generation.
-
Decreased degradation of the extracellular matrix.
-
Inhibition of tumor cell invasion and metastasis.[8]
Furthermore, uPA binding to uPAR can initiate intracellular signaling pathways independent of its proteolytic activity. This can involve the activation of Src family kinases (e.g., Hck), mitogen-activated protein kinases (MAPKs) like p38 and ERK2, and subsequent upregulation of transcription factors such as AP-1 through increased c-fos expression.[9] By inhibiting uPA, 4-Aminobenzimidamide can indirectly modulate these signaling events.
Experimental Protocols: Serine Protease Inhibition Assay
The following is a detailed protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.
Objective: To determine the inhibition constant (Kᵢ) of this compound for trypsin.
Materials and Reagents:
-
Trypsin (from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Stock Solutions:
-
Trypsin: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. For the assay, dilute the stock solution to the desired working concentration in Tris-HCl buffer.
-
This compound: Prepare a high-concentration stock solution (e.g., 100 mM) in deionized water or buffer.
-
BAPNA Substrate: Prepare a stock solution of BAPNA (e.g., 40 mM) in DMSO. For the assay, dilute the stock solution to various working concentrations in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for each inhibitor and substrate concentration. A typical reaction volume is 200 µL.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well, add a fixed volume of the diluted trypsin solution.
-
Add varying concentrations of this compound to the wells. For control wells (no inhibitor), add an equivalent volume of buffer.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
-
Initiation and Measurement of Reaction:
-
To initiate the reaction, add the BAPNA substrate solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to the reaction temperature.
-
Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes). The product of BAPNA hydrolysis, p-nitroaniline, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition and the Kᵢ value, plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Kᵢ can be calculated from the slopes of these lines or from a secondary plot of the slopes versus the inhibitor concentration.
-
Conclusion
This compound is a well-characterized competitive inhibitor of serine proteases, with its mechanism of action rooted in the specific and reversible binding of its benzamidine group to the active site of these enzymes. Its ability to inhibit key proteases like trypsin and urokinase-type plasminogen activator makes it a valuable tool in biochemical research for studying enzyme kinetics and a lead compound in the development of therapeutics for conditions involving excessive protease activity, such as certain cancers and thrombotic disorders. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important inhibitor.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. scielo.br [scielo.br]
- 3. nbinno.com [nbinno.com]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream targets of urokinase-type plasminogen-activator-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminobenzimidamide Hydrochloride: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine dihydrochloride, is a versatile and critical reagent in modern biochemical and pharmaceutical laboratories. Primarily recognized as a potent, reversible, and competitive inhibitor of serine proteases, its applications extend to affinity purification, enzyme kinetics, and diagnostic assay development. This guide provides an in-depth overview of its principal uses, mechanism of action, quantitative parameters, and detailed experimental protocols.
Core Applications in the Laboratory
This compound's utility in a research setting is centered around its specific interaction with a class of enzymes known as serine proteases. These enzymes play crucial roles in physiological processes ranging from digestion to blood coagulation, making them significant targets for research and drug development.
-
Enzyme Inhibition: The primary application of this compound is as a potent inhibitor of trypsin and trypsin-like serine proteases, which include thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[1][2][3][4] Its ability to act as a competitive inhibitor allows researchers to modulate the activity of these enzymes to study their function in complex biological pathways such as apoptosis, signal transduction, and cell migration.[5]
-
Affinity Chromatography: Leveraging its specific binding to the active site of serine proteases, this compound is widely used as a ligand in affinity chromatography. When covalently immobilized onto a solid support matrix like Sepharose or Toyopearl, it creates a highly effective medium for the purification or selective removal of trypsin-like enzymes from complex biological mixtures such as cell lysates or serum.[6][7] This technique is invaluable for obtaining highly pure enzyme preparations for downstream applications.
-
Diagnostic and Pharmaceutical Research: In diagnostics, this compound can be employed to enhance the accuracy and specificity of assays by inhibiting interfering protease activity.[8][9] Furthermore, it serves as a crucial intermediate in the chemical synthesis of more complex pharmaceutical agents, particularly in the development of novel anticoagulants and other enzyme-targeted therapeutics.[5][10]
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor. Its chemical structure, particularly the cationic amidinium group, mimics the side chain of arginine, a preferred substrate for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind reversibly to the enzyme's active site, specifically within the S1 specificity pocket which typically accommodates the arginine or lysine residue of the substrate. By occupying the active site, it prevents the natural substrate from binding, thereby halting the catalytic reaction.[11]
Caption: Competitive inhibition of a serine protease by 4-Aminobenzimidamide.
Quantitative Data Summary
The efficacy of this compound as an inhibitor and affinity ligand is quantifiable through various parameters. The following table summarizes key data points for its interaction with several enzymes.
| Parameter | Enzyme/System | Value | Reference |
| Inhibition Constant (Ki) | Urokinase type Plasminogen Activator (uPA) | 82 µM | [2][12][13] |
| Human Tissue Kallikrein (hK1) | 146 ± 10 µM | [14] | |
| Nitric Oxide Synthase (NOS) | 120 µM | [15] | |
| Working Concentration | General Enzyme Inhibition Assays | 0.5 - 2 mM (100 - 400 µg/ml) | [3] |
| Binding Capacity | p-aminobenzamidine-Toyopearl for Trypsin | > 40 mg/ml gel | [6] |
| Benzamidine Sepharose for Trypsin | ≥ 35 mg/ml medium | [7][16] |
Experimental Protocols
Serine Protease (Trypsin) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on trypsin activity using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to test a range of inhibitor concentrations. Include a control with buffer only (no inhibitor).
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add 20 µL of each inhibitor dilution (or buffer for control). Then, add 160 µL of a diluted trypsin solution (pre-diluted in Assay Buffer to an appropriate working concentration).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the BAPNA substrate solution to each well to start the reaction. Mix immediately.
-
Monitor Reaction: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a typical enzyme inhibition assay.
Affinity Chromatography of Trypsin
This protocol describes the purification of trypsin from a mixture using a p-aminobenzamidine-agarose column.
Materials:
-
p-Aminobenzamidine-Agarose column
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0
-
Elution Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0 OR 20 mM p-aminobenzamidine in Binding Buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)
-
Sample containing trypsin
-
Peristaltic pump and chromatography system
Procedure:
-
Column Equilibration: Equilibrate the p-aminobenzamidine-agarose column by washing it with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the prepared sample onto the column at a low flow rate to ensure efficient binding of trypsin to the immobilized ligand.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins and contaminants. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound trypsin from the column. Two common methods are:
-
pH Elution: Switch to the acidic Elution Buffer. The low pH will protonate key residues in the active site, disrupting the interaction and releasing the enzyme.
-
Competitive Elution: Apply a high concentration of a competitive inhibitor (like free benzamidine or 4-aminobenzamidine) in the Binding Buffer. The free inhibitor will compete for the active site, displacing the enzyme from the immobilized ligand.[16]
-
-
Fraction Collection: Collect the eluted fractions. If using pH elution, collect fractions into tubes containing a small amount of Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity.
-
Analysis: Analyze the collected fractions for protein content (A280) and enzymatic activity to identify the fractions containing pure, active trypsin.
Conclusion
This compound is an indispensable tool for researchers working with serine proteases. Its well-characterized role as a competitive inhibitor facilitates a range of applications from fundamental enzyme kinetic studies to the large-scale purification of therapeutic targets. Understanding its mechanism of action and the quantitative aspects of its interactions is key to leveraging its full potential in the laboratory.
References
- 1. apexbt.com [apexbt.com]
- 2. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 3. 4-Aminobenzamidine dihydrochloride, 1 g, glass, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 4. sonwuapi.com [sonwuapi.com]
- 5. nbinno.com [nbinno.com]
- 6. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pro.unibz.it [pro.unibz.it]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-氨基联苯胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
4-Aminobenzimidamide Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
Shanghai, China – December 13, 2025 – This technical guide provides an in-depth analysis of the solubility and stability of 4-Aminobenzimidamide Hydrochloride (also known as 4-Aminobenzamidine Dihydrochloride), a critical reagent for researchers, scientists, and professionals in drug development. This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows to aid in experimental design.
Core Physicochemical Properties
This compound is a potent serine protease inhibitor utilized in various biochemical assays and as a starting material in the synthesis of pharmaceutical compounds. An understanding of its solubility and stability is paramount for its effective application and for ensuring the reproducibility of experimental results.
Solubility Profile
This compound is generally described as a white to yellowish crystalline powder.[1] It exhibits high solubility in polar solvents, a characteristic attributed to its hydrophilic nature.[2] However, quantitative solubility data can vary based on the experimental conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Method | Notes |
| Water | Not Specified | Soluble[1] | Not Specified | Described as having moderate solubility.[3] The pH of the solution can influence solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] | Not Specified | - |
| DMSO | Not Specified | 23.33 mg/mL | Ultrasonic and warming to 60°C | Hygroscopic nature of DMSO can impact solubility.[4] |
| DMSO | Not Specified | 50 mg/mL | Sonication and heating to 80°C | [5] |
| Ethanol | Not Specified | Soluble | Not Specified | Generally more soluble in ethanol.[3] |
Note: The conflicting reports on water solubility ("soluble" vs. "not determined" in some safety data sheets) highlight the need for application-specific determination.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
pH: In acidic conditions, the protonation of the amine group can enhance its solubility in aqueous solutions.[3]
-
Temperature: As with many organic compounds, solubility is expected to increase with higher temperatures.[3]
-
Solvent Polarity: Its polar nature dictates its higher solubility in polar solvents like water and ethanol.
Stability Profile
This compound is characterized as a hygroscopic solid that is stable under normal ambient storage conditions.[1][6] For long-term storage, a temperature of -20°C is recommended for the powder form, which is suggested to be stable for up to three years.[2][5] Solutions of the compound are noted to be unstable, and it is recommended to prepare them fresh.[2]
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Condition | Recommended Duration | Notes |
| Powder | Room Temperature | Not Specified | Stable under normal ambient and anticipated storage and handling conditions.[6] |
| Powder | 2-8°C | Not Specified | Recommended storage temperature.[1] |
| Powder | -20°C | 3 years | [2][5] |
| In Solvent | -80°C | 1 year | [5] |
| In Solvent | Not Specified | Unstable | Prepare fresh.[2] |
Degradation Pathways
Experimental Protocols
The following are detailed methodologies for conducting solubility and stability studies, based on established scientific principles and regulatory guidelines.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[7][8][9][10]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, Ethanol, DMSO)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Repeat the experiment in triplicate to ensure accuracy.
Stability Testing Protocol (Based on ICH Q1A(R2) Guidelines)
This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions.[11][12][13][14][15]
Objective: To evaluate the stability of the compound under defined conditions of temperature, humidity, and light to establish a re-test period or shelf life.
4.2.1. Stress Testing (Forced Degradation)
-
Acid/Base Hydrolysis: Dissolve the compound in a series of aqueous solutions with varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH). Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.
-
Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
4.2.2. Accelerated and Long-Term Stability Studies
-
Sample Preparation: Prepare multiple batches of the compound in the intended container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Methods: Utilize a validated stability-indicating analytical method (e.g., HPLC) to assay the compound and detect any degradation products. Physical properties such as appearance, water content (for solid), and pH (for solution) should also be monitored.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Figure 1: Thermodynamic Solubility (Shake-Flask) Workflow.
Figure 2: Stability Testing Workflow.
References
- 1. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. fda.gov [fda.gov]
Synthesis and Purification of 4-Aminobenzimidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Aminobenzimidamide Hydrochloride, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor to the anticoagulant Dabigatran etexilate.[1] This document details the prevalent synthetic methodologies, presents quantitative data from various protocols, and offers detailed experimental procedures.
Introduction
4-Aminobenzimidamide, also known as p-aminobenzamidine, is a crucial building block in medicinal chemistry.[2] Its dihydrochloride salt is often the preferred form for stability and handling. The primary route for its synthesis on a commercial scale involves a two-step process starting from 4-aminobenzonitrile (4-ABN), utilizing the well-established Pinner reaction followed by amination.[1][3][4] This method circumvents the use of more hazardous or expensive reagents like palladium catalysts and hydroxylamine that were employed in older synthetic routes.[1]
Synthetic Pathway Overview
The most common and industrially scalable synthesis of 4-Aminobenzimidamide Dihydrochloride proceeds through two main stages:
-
Pinner Reaction: 4-aminobenzonitrile reacts with an alcohol (typically methanol or ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an intermediate imino ester salt, also known as a Pinner salt (e.g., methyl 4-aminobenzimidate hydrochloride).[4][5][6]
-
Amination: The isolated or in-situ generated Pinner salt is then treated with ammonia to form the desired 4-aminobenzimidamide. Subsequent treatment with hydrochloric acid yields the stable dihydrochloride salt.[1][7]
Below is a workflow diagram illustrating this synthetic process.
Caption: Synthetic workflow for 4-Aminobenzimidamide Dihydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis and purification of 4-Aminobenzimidamide Dihydrochloride, compiled from established patent literature.[1][3][8]
Step 1: Pinner Reaction (Formation of Methyl 4-Aminobenzimidate Dihydrochloride)
This protocol describes the formation of the intermediate Pinner salt from 4-aminobenzonitrile (4-ABN).
Materials:
-
4-Aminobenzonitrile (4-ABN)
-
Methanol (anhydrous)
-
Hydrogen Chloride (HCl) gas, anhydrous
-
Nitrogen (N₂) gas
-
Concentrated Sulfuric Acid (H₂SO₄) for drying HCl gas
Procedure:
-
A suitable reaction flask is charged with 4-aminobenzonitrile and anhydrous methanol under a nitrogen atmosphere to create a solution. A common ratio is approximately 6.8 mL of methanol per gram of 4-ABN.[1]
-
The solution is cooled to a temperature between -10°C and 0°C.
-
Anhydrous HCl gas, dried by bubbling through concentrated H₂SO₄, is bubbled into the cooled reaction mixture.[1][8] A significant molar excess of HCl (e.g., 10 equivalents) is used. The temperature should be carefully maintained below 20°C during this exothermic addition.[1]
-
After the addition of HCl gas is complete, the reaction mixture is heated. Reaction times and temperatures vary, with some protocols calling for heating to reflux (around 65°C) for several hours (e.g., 10 hours), while others suggest stirring at a lower temperature (e.g., 25-40°C) for a more extended period (e.g., 17-34 hours).[1][3]
-
Upon completion, the mixture is cooled to room temperature and stirred for an additional hour.
-
The resulting suspension, containing the precipitated intermediate (methyl 4-aminobenzimidate dihydrochloride), is collected by filtration. The wet solid can be used directly in the next step without further drying.[3]
Step 2: Amination and Purification
This protocol describes the conversion of the Pinner salt to the final product.
Materials:
-
Wet intermediate (Methyl 4-aminobenzimidate dihydrochloride) from Step 1
-
Methanol or Ethanol
-
Ammonia (solution in methanol or ethanol, or as a gas)
-
Concentrated Hydrochloric Acid (aqueous)
Procedure:
-
The wet intermediate from the Pinner reaction is suspended in methanol or ethanol in a reaction flask.
-
An ammonia solution (e.g., 10-11% in methanol/ethanol) is added dropwise, ensuring the temperature is maintained below 35°C.[1] A molar excess of ammonia (e.g., 4-5 equivalents) is typically used.
-
After the addition, the reaction mixture is heated to 35-40°C and stirred for approximately 2 hours.[1]
-
The mixture is then cooled to room temperature and stirred for another hour.
-
Inorganic salts (ammonium chloride) formed during the reaction are removed by filtration. The filter cake is rinsed with additional alcohol.
-
The excess ammonia and some of the solvent from the filtrate are removed by distillation under vacuum.
-
The resulting residue is re-diluted with fresh methanol and heated to reflux to ensure complete dissolution.
-
Concentrated aqueous HCl (approximately 1.5 equivalents) is added dropwise to the hot solution, causing the product to precipitate as a suspension.[1][8]
-
The mixture is stirred at 60-70°C for 30 minutes, then slowly cooled to 0-5°C and stirred for at least one additional hour to maximize crystallization.[1]
-
The suspension is filtered, and the collected solid is washed with cold methanol or ethanol.
-
The final product, 4-Aminobenzimidamide Dihydrochloride, is dried under vacuum at approximately 55°C for 8-12 hours.[1]
Quantitative Data Summary
The efficiency of the synthesis can vary based on reaction conditions. The tables below summarize quantitative data reported in various protocols.
Table 1: Pinner Reaction Conditions and Intermediate Yield/Purity
| Starting Material (4-ABN) | Solvent | HCl (eq.) | Temp (°C) | Time (h) | Intermediate Purity (HPLC) | Reference |
| 14.4 g | Methanol | 10.0 | Reflux | 10 | Not Reported | [1][8] |
| 12.0 g | Methanol | 10.0 | 25-30 | 34 | Not Reported | [1] |
| 23.6 g | Methanol | 7.0 | 35-40 | 5 | 94.7% | [1][3] |
| 13.0 g | Methanol | 10.0 | 35-40 | 17 | 94.7% | [1] |
Table 2: Amination & Purification - Final Product Yield and Purity
| Scale (based on 4-ABN) | Amination Solvent | Final Product Yield | Final Product Purity (HPLC) | Reference |
| 0.102 mol | Ethanol | 84.0% | 98.5% | [1][3] |
| 0.110 mol | Methanol | 86.2% | 99.77% | [1] |
| 0.050 mol | Methanol | 88.4% | 99.8% | [1][8] |
| 0.715 mol | Methanol | 88.7% | 99.3% | [1] |
| 0.122 mol | Methanol | 84.9% | 99.7% | [8] |
Characterization Data
The identity and purity of the synthesized 4-Aminobenzimidamide Dihydrochloride are confirmed using standard analytical techniques.
-
Melting Point: >300 °C[2]
-
Mass Spectrometry (ESI⁺): The intermediate Pinner salt (methyl ester) shows a signal at m/z = 151, corresponding to the protonated imidate ester after loss of 2HCl.[1][3] The free base of the final product (4-aminobenzamidine) has a mass of 135.15 g/mol , with a corresponding signal at m/z = 136.[1][7]
-
¹H NMR (Intermediate, Methyl Ester): Spectra typically show characteristic peaks for the aromatic protons (doublets around 6.70-6.74 ppm and 7.88-7.92 ppm) and a singlet for the methoxy group protons (around 4.17-4.19 ppm).[1][3]
Conclusion
The synthesis of 4-Aminobenzimidamide Dihydrochloride via the Pinner reaction of 4-aminobenzonitrile followed by amination is a robust and high-yielding process suitable for large-scale production.[1][9] Key to the success of this synthesis is the careful control of temperature during the exothermic addition of anhydrous HCl and the thorough purification of the final product by controlled precipitation and washing. The protocols outlined, supported by the provided quantitative data, offer a reliable foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. patents.justia.com [patents.justia.com]
- 2. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 3. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 9. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
Unveiling the Core Properties of 4-Aminobenzimidamide Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of 4-Aminobenzimidamide Hydrochloride, a crucial reagent for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental molecular characteristics, its applications, and provides insights into its practical use in experimental settings.
Core Molecular Data
4-Aminobenzimidamide, also known as 4-Aminobenzamidine, is commercially available primarily in two hydrochloride salt forms: monohydrochloride and dihydrochloride. The choice between these forms can be critical for experimental success, depending on the required solubility and pH of the solution.
| Property | 4-Aminobenzamidine Hydrochloride | 4-Aminobenzamidine Dihydrochloride |
| Synonyms | p-Aminobenzimidamide hydrochloride | p-Aminobenzimidamide dihydrochloride |
| Molecular Formula | C₇H₉N₃·HCl[1] | C₇H₉N₃·2HCl[2] or C₇H₁₁Cl₂N₃[3][4] |
| Molecular Weight | 171.63 g/mol [1] | 208.09 g/mol [2][4][5] |
| CAS Number | 7761-72-0[1] | 2498-50-2[2][4][5] |
Physicochemical Characteristics
The dihydrochloride form is noted for its high solubility and stability, making it a preferred choice for studies involving enzyme regulation.[2]
| Property | 4-Aminobenzamidine Dihydrochloride |
| Appearance | Off-white to yellow powder or crystals[2][3] |
| Melting Point | >300 °C[2][4] |
| Storage Temperature | 2-8°C[4] |
| Solubility | Soluble in water and DMSO (slightly).[4] |
| Stability | Hygroscopic[4] |
Applications in Research and Drug Development
This compound is a potent inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This inhibitory action makes it an invaluable tool in biochemical research and a foundational compound in the development of therapeutic agents.[2]
Its primary applications include:
-
Enzyme Inhibition Studies: As a well-characterized serine protease inhibitor, it is frequently used as a positive control or a benchmark compound in studies of enzyme kinetics and inhibition.
-
Affinity Chromatography: It serves as a useful ligand in affinity chromatography for the purification of serine proteases.[1]
-
Drug Discovery: The structural motif of 4-Aminobenzimidamide is a key component in the synthesis of more complex and specific protease inhibitors, with implications for research in cancer and cardiovascular diseases.[2]
Experimental Workflow: Affinity Chromatography
The use of 4-Aminobenzimidamide as a ligand in affinity chromatography is a standard method for the purification of serine proteases. The general workflow for this application is outlined below.
This diagram illustrates the sequential steps from the preparation of the affinity column to the analysis of the purified protein. The process relies on the specific interaction between the 4-Aminobenzimidamide ligand and the active site of the target serine protease.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Aminobenzamidine dihydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 5. 2498-50-2|4-Aminobenzamidine dihydrochloride|BLD Pharm [bldpharm.com]
Potential Research Areas for 4-Aminobenzimidamide Hydrochloride: A Technical Guide for Drug Discovery Professionals
Executive Summary: 4-Aminobenzimidamide Hydrochloride, particularly in its dihydrochloride form, is a versatile small molecule recognized for its potent, competitive inhibition of serine proteases. This technical guide provides an in-depth analysis of its chemical properties, mechanism of action, and established applications. More importantly, it outlines promising future research directions for researchers, scientists, and drug development professionals. Key areas of opportunity include oncology, by targeting the urokinase-type plasminogen activator (uPA) system; cardiovascular diseases, through the inhibition of thrombin and other coagulation factors; and its continued use as a foundational scaffold for synthesizing novel therapeutic agents and as a critical tool in affinity chromatography for enzyme purification.
Chemical and Physical Properties
4-Aminobenzimidamide is most commonly utilized in its dihydrochloride salt form due to its stability and high solubility in aqueous solutions.[1] It is crucial to distinguish between the two common salt forms, as they possess different molecular weights and CAS numbers.
Table 1: Physicochemical Properties of 4-Aminobenzimidamide Salts
| Property | 4-Aminobenzimidamide Dihydrochloride | This compound |
|---|---|---|
| Synonyms | p-Aminobenzamidine dihydrochloride, 4-Aminobenzimidamide 2HCl | p-Aminobenzamidine HCl |
| CAS Number | 2498-50-2[1] | 7761-72-0 |
| Molecular Formula | C₇H₉N₃ · 2HCl[1] | C₇H₉N₃ · HCl |
| Molecular Weight | 208.09 g/mol [1] | 171.63 g/mol |
| Appearance | White to off-white or yellow crystalline powder[1][2] | Not specified |
| Melting Point | >300 °C[1] | Not specified |
| Solubility | Soluble in water and DMSO[3][4] | Not specified |
| Stability | Hygroscopic | Not specified |
Mechanism of Action: Competitive Serine Protease Inhibition
4-Aminobenzimidamide functions as a competitive inhibitor of trypsin-like serine proteases. Its benzamidine structure mimics the guanidinium group of arginine, a common substrate residue for these enzymes. This structural similarity allows the compound to bind reversibly to the enzyme's active site, blocking the entry of the natural substrate and thereby inhibiting enzymatic activity.[5] Its inhibitory action has been documented against several key proteases, including trypsin, urokinase-type plasminogen activator (uPA), thrombin, and plasmin.[3]
Caption: General mechanism of competitive inhibition by 4-Aminobenzimidamide.
Potential Research Areas and Applications
While a well-established research tool, this compound holds significant potential in several therapeutic and biotechnological domains.
The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer invasion and metastasis.[6][7] uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM), facilitating tumor cell migration.[8][9] High levels of uPA are correlated with poor patient prognosis in many cancer types.[6]
4-Aminobenzimidamide is a known inhibitor of uPA.[3] Research has shown it can inhibit the growth of human prostate tumors in SCID mice and reduce proliferation in DU145 prostate cancer cells, demonstrating its potential as an anti-cancer agent.[3]
Future Research Directions:
-
Broad-Spectrum Anti-Metastatic Agent: Screen 4-Aminobenzimidamide and its derivatives against a wide panel of cancer cell lines known to overexpress uPA (e.g., breast, colon, lung) to assess its broader anti-invasive potential.
-
Combination Therapies: Investigate synergistic effects when combined with standard chemotherapeutics or targeted therapies. Inhibiting metastasis could make primary tumors more susceptible to other treatments.
-
Derivative Synthesis: Use 4-Aminobenzimidamide as a scaffold to develop more potent and selective uPA inhibitors with improved pharmacokinetic profiles for clinical translation.
Caption: Inhibition of the uPA-mediated cancer metastasis pathway.
Thrombin (Factor IIa) is a pivotal serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a stable blood clot.[10][11][12] Its inhibition is a primary strategy for anticoagulation therapy. 4-Aminobenzimidamide is a known inhibitor of thrombin and plasmin, making it a compound of interest for thrombotic disorders.[3] Furthermore, it serves as a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used clinically as an anticoagulant.[13]
Future Research Directions:
-
Novel Anticoagulants: Explore derivatives of 4-Aminobenzimidamide as direct thrombin or other coagulation factor inhibitors. The goal would be to develop compounds with high oral bioavailability and a predictable anticoagulant response.
-
Anti-Platelet Activity: Investigate the effects of 4-Aminobenzimidamide derivatives on protease-activated receptors (PARs) on platelets, which are also regulated by thrombin.
-
Fibrinolysis Modulation: Given its inhibitory effect on plasmin, study its potential role in modulating fibrinolysis, which could be relevant in conditions requiring clot stabilization.
Caption: Inhibition of Thrombin in the final common pathway of coagulation.
4-Aminobenzimidamide is an excellent ligand for the affinity purification of trypsin-like serine proteases.[5] When covalently immobilized on a chromatography resin (e.g., Sepharose), it selectively binds these proteases from complex mixtures like cell lysates or culture supernatants.[14][15] The bound proteases can then be eluted in a highly purified form.[16]
Future Research Directions:
-
Novel Affinity Resins: Develop new chromatography supports with optimized ligand density and spacer arms to improve binding capacity and elution characteristics for specific, hard-to-purify proteases.
-
Proteomics Applications: Use 4-Aminobenzimidamide-based affinity chromatography as a tool to capture and identify serine proteases from biological samples for proteomics analysis, aiding in biomarker discovery.
Caption: Experimental workflow for serine protease purification via affinity chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for 4-Aminobenzimidamide Dihydrochloride.
Table 2: In Vitro Efficacy Data
| Parameter | Target Enzyme/Cell Line | Value | Reference |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | Urokinase-type Plasminogen Activator (uPA) | 82 µM | [3] |
| Working Concentration | Trypsin-like enzymes | 0.5 - 2 mM | |
| Anti-proliferative Effect | DU145 (Prostate Cancer) Cells | Dose-dependent inhibition observed |
| Hepatocyte Proliferation | Rat Hepatocytes | Abolished at 100-250 µM | |
Table 3: In Vivo Efficacy Data
| Animal Model | Condition | Dosage | Outcome | Reference |
|---|---|---|---|---|
| SCID Mice | DU145 Prostate Tumor Xenograft | 250 mg/kg, p.o., daily for 23 days | Clear decrease in tumor growth rate | [3] |
| Spontaneously Hypertensive Rats | Cardiovascular Dysfunction | 1 mg/kg, p.o., daily for 60 days | Prevented hypertension progression, improved endothelial function | |
Key Experimental Protocols
This protocol outlines a method to determine the inhibitory activity of 4-Aminobenzimidamide against uPA using a chromogenic substrate.[17]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris, 0.01% Tween-20, pH 8.5).
-
uPA Solution: Reconstitute human uPA enzyme in assay buffer to a working concentration (e.g., 1-5 µg/mL).
-
Inhibitor Stock: Prepare a concentrated stock solution of 4-Aminobenzimidamide Dihydrochloride in assay buffer or water. Create a serial dilution to test a range of concentrations.
-
Substrate Solution: Prepare a chromogenic substrate specific for uPA/plasmin (e.g., S-2444) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of assay buffer (enzyme control) or 20 µL of inhibitor dilution.
-
Add 20 µL of the uPA solution to all wells.
-
Incubate at room temperature for 10-15 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 160 µL of the pre-warmed (37°C) substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
This protocol measures the effect of 4-Aminobenzimidamide on the metabolic activity of adherent cancer cells (e.g., DU145) as an indicator of cell viability and proliferation.[18][19][20]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Aminobenzimidamide in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (include a vehicle-only control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Safety and Handling
Based on available Safety Data Sheets (SDS), 4-Aminobenzimidamide Dihydrochloride should be handled with appropriate laboratory precautions.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Toxicology: Not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant.
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a cool (2-8°C), dry place, tightly sealed. The compound is hygroscopic.
Conclusion and Future Directions
This compound is a foundational serine protease inhibitor with a well-established role in biochemical research and as a synthetic intermediate. However, its therapeutic potential remains significantly underexplored. Future research should focus on leveraging its core structure to design and synthesize next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The promising preclinical data in oncology and cardiovascular models provide a strong rationale for its continued investigation as a lead compound for novel therapeutics targeting diseases driven by protease dysregulation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L14089.06 [thermofisher.com]
- 3. 4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2 | Chemsrc [chemsrc.com]
- 4. apexbt.com [apexbt.com]
- 5. nbinno.com [nbinno.com]
- 6. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombin - Wikipedia [en.wikipedia.org]
- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 14. ualberta.ca [ualberta.ca]
- 15. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 16. Characterization of p-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]
The Evolving Landscape of Medicinal Chemistry: A Technical Guide to 4-Aminobenzimidamide Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzimidamide hydrochloride serves as a crucial scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and pharmacological applications of these compounds. A key focus is their role as enzyme inhibitors, particularly targeting serine proteases involved in cancer progression and cardiovascular diseases. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical pathways and workflows to support ongoing research and drug development efforts in this promising area.
Introduction
4-Aminobenzimidamide, a small molecule featuring a benzamidine moiety, has garnered substantial attention in the field of drug discovery. The presence of the amidine group, a strong basic functional group, allows it to mimic arginine and interact with the active sites of various enzymes, particularly serine proteases.[1] This inherent property has made 4-aminobenzimidamide and its derivatives attractive candidates for the development of targeted therapies.
The core structure of 4-aminobenzimidamide has been extensively modified to produce a library of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. These modifications often involve acylation, alkylation, or arylation of the amino group, leading to compounds with diverse biological activities, including anticancer, anticoagulant, and anticonvulsant effects. This guide will explore the key advancements in the medicinal chemistry of 4-aminobenzimidamide derivatives, highlighting their therapeutic promise.
Mechanism of Action: Targeting Key Enzymes
The primary mechanism of action for many 4-aminobenzimidamide derivatives is the competitive inhibition of serine proteases. The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue in the S1 pocket of these enzymes, effectively blocking substrate binding and enzymatic activity.[1]
Key enzyme targets include:
-
Urokinase-type Plasminogen Activator (uPA): Overexpressed in many cancers, uPA plays a pivotal role in tumor invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[2][3] 4-Aminobenzimidamide derivatives have been designed as potent and selective uPA inhibitors.[4][5]
-
Trypsin: A well-characterized serine protease involved in digestion and other physiological processes. 4-Aminobenzimidamide is a strong trypsin inhibitor and serves as a benchmark for designing inhibitors of other trypsin-like proteases.[1][5]
-
Plasmin and Thrombin: These enzymes are critical components of the coagulation cascade. Inhibition of these proteases by benzamidine derivatives has been explored for the development of antithrombotic agents.
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
Therapeutic Applications
The diverse biological activities of 4-aminobenzimidamide derivatives have led to their investigation in several therapeutic areas:
-
Oncology: By inhibiting uPA, these compounds can suppress tumor cell invasion and metastasis, making them promising candidates for cancer therapy.[5][6] Studies have shown that 4-aminobenzimidamide can inhibit the growth of human prostate tumors in animal models.[7]
-
Cardiovascular Diseases: The anticoagulant properties of benzamidine derivatives that inhibit thrombin and other coagulation factors are being explored for the treatment and prevention of thrombotic disorders.[5]
-
Neurological Disorders: Certain derivatives of 4-aminobenzamide have demonstrated anticonvulsant activity in preclinical models, suggesting their potential for treating epilepsy.
Quantitative Data on 4-Aminobenzimidamide Derivatives
The following tables summarize the inhibitory activities of 4-aminobenzimidamide and some of its derivatives against various enzyme targets.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 4-Aminobenzimidamide | uPA | 82 µM | [5] |
| Benzamidine | Trypsin, Plasmin, Thrombin | 10 - 40 µM | |
| Pentamidine | Plasmin | 2.1 ± 0.8 µM | |
| Tri-AMB | Plasmin | 3.9 ± 1.7 µM | [8] |
| Compound Series | Target Enzyme | IC50 Range | Reference |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66 - 83.03 nM | |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 nM | |
| Novel Benzamidine Derivatives | P. gingivalis | 62.5 µg/mL | [9] |
| Novel Benzamidine Derivatives | P. aeruginosa | 62.5 µg/mL | [9] |
Experimental Protocols
General Synthesis of N-Substituted 4-Aminobenzimidamide Derivatives
A common synthetic route to N-substituted 4-aminobenzimidamide derivatives involves the reaction of this compound with an appropriate acyl chloride or sulfonyl chloride. The following is a generalized protocol based on literature procedures.[10]
Materials:
-
This compound
-
Desired acyl chloride or sulfonyl chloride (e.g., 4-Nitrostyrylsulfonyl chloride)
-
50% Sodium hydroxide solution
-
Acetone
-
Water
-
3N Hydrochloric acid
-
Isopropanol
-
Ether
Procedure:
-
Liberation of the Free Base: Dissolve this compound in water. Add 50% sodium hydroxide solution to liberate the 4-aminobenzimidamide free base.
-
Reaction Setup: Add acetone to the aqueous solution of the free base and cool the mixture to 5°C in an ice bath.
-
Addition of Electrophile: Slowly add the desired acyl chloride or sulfonyl chloride to the cooled mixture while maintaining the temperature below 15°C.
-
Reaction: Stir the mixture for a specified time (e.g., 10 minutes) to allow the reaction to proceed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetone. Dilute the residue with water.
-
Precipitation: Neutralize the aqueous solution with 3N hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then triturate with isopropanol followed by ether to yield the purified N-substituted 4-aminobenzimidamide derivative.
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically evaluated using a chromogenic or fluorogenic substrate-based assay.
Materials:
-
Target enzyme (e.g., uPA, trypsin)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Enzyme Incubation: Add the target enzyme to the wells of a 96-well plate containing the different concentrations of the inhibitor. Incubate for a specific period at a controlled temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the chromogenic or fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.[11]
Visualizations: Pathways and Workflows
Synthetic Pathway for a Derivative
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. pnas.org [pnas.org]
- 4. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Early-Stage Research Involving 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzimidamide Hydrochloride, also known as p-Aminobenzamidine dihydrochloride, is a synthetic small molecule and a competitive inhibitor of serine proteases.[1][2] It is notably recognized for its inhibitory activity against trypsin and urokinase-type plasminogen activator (uPA).[1][3][4] This technical guide provides an in-depth overview of early-stage research involving this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in designing and executing preclinical studies involving this compound.
Core Compound Information
| Property | Value |
| IUPAC Name | 4-aminobenzimidamide;dihydrochloride |
| Synonyms | p-Aminobenzamidine dihydrochloride |
| CAS Number | 2498-50-2 |
| Molecular Formula | C₇H₁₁Cl₂N₃ |
| Molecular Weight | 208.09 g/mol |
| Mechanism of Action | Competitive inhibitor of serine proteases |
Mechanism of Action: Inhibition of the uPA/uPAR Signaling Pathway
This compound exerts its primary effects through the competitive inhibition of serine proteases, with a significant impact on the urokinase-type plasminogen activator (uPA) system. The uPA system is crucial in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. In the context of cancer, overexpression of uPA and its receptor (uPAR) is often associated with tumor growth, invasion, and metastasis.
The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade. This interaction facilitates the conversion of the zymogen plasminogen into its active form, plasmin. Plasmin, a broad-spectrum protease, can degrade components of the extracellular matrix (ECM), thereby enabling cancer cells to invade surrounding tissues. Furthermore, the uPA/uPAR complex can activate intracellular signaling pathways that promote cell proliferation, migration, and survival. This compound competitively binds to the active site of uPA, preventing it from activating plasminogen and thereby disrupting this entire cascade.
Figure 1. The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against several serine proteases and in various cell-based assays.
Table 1: Enzyme Inhibition Constants (Ki)
| Enzyme | Organism | Ki Value |
| Urokinase-type Plasminogen Activator (uPA) | Human | 82 µM[3][4] |
| Trypsin | Bovine | 11.2 µM[5] |
| Human Tissue Kallikrein (hK1) | Human | 146 ± 10 µM |
| Thrombin | Human | 10 - 40 µM (range for benzamidines)[6] |
| Plasmin | Human | 10 - 40 µM (range for benzamidines)[6] |
Table 2: In Vitro Efficacy (IC50)
| Cell Line | Cancer Type | Assay | IC50 Value |
| DU145 | Prostate | Cell Proliferation | Dose-dependent inhibition[4] |
| PC3 | Prostate | Cell Viability (CTG Assay) | Not explicitly stated for 4-ABH, but used in combination studies[7] |
Experimental Protocols
uPA Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of uPA activity by small molecules.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of human urokinase-type plasminogen activator (uPA).
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound
-
Assay buffer (e.g., Tris-HCl or PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add a fixed concentration of human uPA enzyme to each well.
-
Add the various concentrations of this compound to the wells containing uPA. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate S-2444 to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 10-30 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of uPA inhibition versus the concentration of this compound to determine the IC50 value.
Figure 2. Experimental workflow for the uPA inhibition assay.
Cell Proliferation Assay (DU145 Prostate Cancer Cells)
This protocol describes a method to assess the anti-proliferative effects of this compound on the DU145 human prostate cancer cell line.
Objective: To evaluate the dose-dependent effect of this compound on the proliferation of DU145 cells.
Materials:
-
DU145 human prostate cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., Crystal Violet, MTS, or a kit like Click-iT EdU)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture DU145 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in the incubator.
-
Prepare various concentrations of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell proliferation using a chosen method. For a Crystal Violet assay: a. Gently wash the cells with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). c. Stain the cells with a 0.5% Crystal Violet solution. d. Wash away the excess stain and allow the plates to dry. e. Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid). f. Read the absorbance at a wavelength of 570-590 nm.
-
Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a DU145 xenograft mouse model.[8]
Objective: To assess the effect of orally administered this compound on the growth of DU145 prostate tumors in immunodeficient mice.
Materials:
-
DU145 human prostate cancer cells
-
Immunodeficient mice (e.g., SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., drinking water)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously inoculate a suspension of DU145 cells (e.g., 1-5 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group. A previously reported study administered the compound in the drinking water at a dose of 250 mg/kg/day.[8] The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment for a predetermined period (e.g., 23 days).[8]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Compare the final tumor weights and tumor growth rates between the treated and control groups to evaluate efficacy.
Concluding Remarks
This compound is a valuable tool for early-stage research, particularly in the fields of oncology and cardiovascular disease. Its well-characterized inhibitory activity against uPA provides a solid foundation for investigating the role of this protease in various pathological conditions. The data and protocols presented in this guide are intended to facilitate the design of robust preclinical studies to further elucidate the therapeutic potential of this and similar compounds. As with all research, it is imperative that these experimental procedures are adapted and optimized according to the specific objectives of the study and conducted in compliance with all relevant laboratory safety and animal welfare regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 3. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Aminobenzimidamide Hydrochloride in Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride is a well-established competitive inhibitor of serine proteases, enzymes that play crucial roles in a vast array of physiological and pathological processes. Its structural similarity to the side chains of arginine and lysine allows it to bind to the active site of trypsin-like serine proteases, effectively blocking their catalytic activity. This property makes it an invaluable tool in biochemical research, drug discovery, and diagnostics for studying enzyme kinetics, elucidating biological pathways, and screening for novel therapeutic agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]
These application notes provide detailed protocols and quantitative data for the use of this compound in various protease inhibition assays, targeting key serine proteases such as trypsin, thrombin, plasmin, urokinase-type plasminogen activator (uPA), and kallikrein.
Mechanism of Action
4-Aminobenzimidamide acts as a competitive inhibitor by binding reversibly to the active site of serine proteases. The positively charged amidinium group mimics the guanidinium group of arginine or the protonated amino group of lysine, which are the natural substrates for these enzymes. This binding prevents the substrate from accessing the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site, thereby inhibiting proteolytic activity.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against various serine proteases is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying the inhibitor's efficacy. A lower value indicates a more potent inhibitor.
| Protease | Organism/Source | Ki | IC50 | Reference |
| Trypsin | Bovine | 6.1 µM (KD) | 79 µM (for a derivative) | [24][38] |
| Thrombin | Human, Bovine | 65 µM (KD) | - | [24] |
| Urokinase-type Plasminogen Activator (uPA) | Human | 82 µM | - | [13][16] |
| Human Tissue Kallikrein (hK1) | Human | 146 ± 10 µM | - | [3][9] |
| Plasmin | Human | 350 µM (for Benzamidine) | - | [30] |
| Factor Xa | Human | 110 µM (for Benzamidine HCl) | - | [25] |
| Tryptase | - | 20 µM (for Benzamidine HCl) | - | [25] |
Note: KD (dissociation constant) is often used interchangeably with Ki for competitive inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder.
-
Dissolving: Dissolve the powder in an appropriate solvent. It is soluble in water and DMSO. For most aqueous assays, sterile, deionized water is recommended.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
General Workflow for Protease Inhibition Assay
Protocol 1: Trypsin Inhibition Assay (Chromogenic)
This protocol utilizes the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be measured spectrophotometrically at 410 nm.[31][33]
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving BAPNA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a BAPNA stock solution: Dissolve BAPNA in DMSO to a concentration of 60 mM.
-
Prepare a working BAPNA solution: Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Prepare enzyme and inhibitor solutions:
-
Dissolve trypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Further dilute in Tris-HCl buffer to the desired working concentration.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL Tris-HCl buffer + 100 µL working BAPNA solution.
-
Control (No Inhibitor): 50 µL trypsin solution + 50 µL Tris-HCl buffer.
-
Inhibitor Wells: 50 µL trypsin solution + 50 µL of each this compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the pre-warmed working BAPNA solution to the control and inhibitor wells.
-
Measurement: Immediately measure the absorbance at 410 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Urokinase Inhibition Assay (Chromogenic)
This protocol is adapted for measuring the inhibition of urokinase (uPA) using a specific chromogenic substrate.
Materials:
-
Human Urokinase (uPA)
-
This compound
-
Chromogenic uPA substrate (e.g., S-2444: pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the uPA substrate in sterile water to a stock concentration of 1-3 mM.
-
Reconstitute and dilute uPA in the assay buffer to a working concentration that gives a linear rate of substrate cleavage.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL Assay Buffer + 50 µL Substrate solution.
-
Enzyme Control: 25 µL uPA solution + 25 µL Assay Buffer.
-
Inhibitor Wells: 25 µL uPA solution + 25 µL of each this compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to the enzyme control and inhibitor wells.
-
Measurement: Measure the absorbance at 405 nm kinetically for 15-60 minutes.
-
Data Analysis: Follow the same data analysis steps as in Protocol 1 to determine the IC50 value.
Protocol 3: Plasmin Inhibition Assay (Fluorometric)
This protocol uses a fluorogenic substrate that, upon cleavage by plasmin, releases a fluorescent molecule (e.g., AMC or AFC).
Materials:
-
Human Plasmin
-
This compound
-
Fluorogenic plasmin substrate (e.g., Boc-Val-Leu-Lys-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the working concentration in assay buffer.
-
Dilute plasmin in cold assay buffer to the desired working concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup (in a black 96-well plate):
-
Blank: 50 µL Assay Buffer + 50 µL Substrate solution.
-
Enzyme Control: 25 µL Plasmin solution + 25 µL Assay Buffer.
-
Inhibitor Wells: 25 µL Plasmin solution + 25 µL of each this compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Initiate Reaction: Add 50 µL of the pre-warmed substrate solution to the enzyme control and inhibitor wells.
-
Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) kinetically for 30-60 minutes.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Determine the rate of fluorescence increase for the control and each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Signaling Pathways
This compound can be used to investigate the roles of serine proteases in various signaling pathways.
Trypsin-PAR2 Signaling Pathway
Trypsin is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, by cleaving its extracellular domain. This exposes a tethered ligand that activates the receptor, initiating downstream signaling cascades involved in inflammation, pain, and tissue repair.[12][14][15][17] 4-Aminobenzimidamide can be used to block trypsin-mediated PAR2 activation and study its physiological consequences.
Urokinase Plasminogen Activator (uPA) Signaling
uPA plays a central role in extracellular matrix degradation by converting plasminogen to plasmin. This process is crucial for cell migration, invasion, and tissue remodeling, and is often dysregulated in cancer.[1][11][16][22] 4-Aminobenzimidamide can be employed to inhibit uPA activity and investigate its role in these processes.
Conclusion
This compound is a versatile and potent inhibitor of serine proteases, making it an essential tool for researchers in various fields. The protocols and data presented in these application notes provide a comprehensive guide for its effective use in protease inhibition assays. By carefully selecting the appropriate assay conditions and understanding the underlying mechanism of action, researchers can leverage this inhibitor to gain valuable insights into the roles of serine proteases in health and disease.
References
- 1. New substrate analogue inhibitors of factor Xa containing 4-amidinobenzylamide as P1 residue: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Pathways and Pathophysiological Implications of Viral Infection-Driven Activation of Kallikrein-Kinin System (KKS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Plasminogen Receptors and Fibrinolysis | MDPI [mdpi.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 22. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel plasma kallikrein inhibitors of the benzamidine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. abcam.com [abcam.com]
- 27. abcam.com [abcam.com]
- 28. Nonbenzamidine tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. coachrom.com [coachrom.com]
- 30. selleckchem.com [selleckchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. bioassaysys.com [bioassaysys.com]
- 35. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. researchgate.net [researchgate.net]
- 38. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 40. WO2000047554A2 - INHIBITORS OF FACTOR Xa - Google Patents [patents.google.com]
Protocol for the Dissolution and Use of 4-Aminobenzimidamide Hydrochloride in Cell Culture
Application Notes
Introduction
4-Aminobenzimidamide Hydrochloride is a small molecule inhibitor of serine proteases, with notable activity against trypsin and urokinase-type plasminogen activator (uPA).[1][2] Its ability to interfere with the activity of these proteases makes it a valuable tool for researchers studying cellular processes such as signal transduction, cell migration, apoptosis, and tumor invasion.[2] These application notes provide a detailed protocol for the proper dissolution and application of this compound in a cell culture setting, ensuring reproducible and reliable experimental outcomes.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | p-Aminobenzamidine dihydrochloride |
| CAS Number | 2498-50-2 |
| Molecular Formula | C₇H₉N₃ · 2HCl |
| Molecular Weight | 208.09 g/mol |
| Appearance | Off-white to yellow powder/crystals |
| Storage Temperature | 2-8°C |
Solubility
Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (~240 mM) | Sonication and heating to 80°C may be required for complete dissolution at high concentrations. |
| Water | Moderately soluble | - |
| Ethanol | Soluble | - |
For cell culture applications, preparing a concentrated stock solution in a sterile solvent like DMSO is recommended to minimize the volume of solvent added to the cell culture medium.
Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases. It binds to the active site of these enzymes, preventing them from cleaving their natural substrates. A key target in cancer research is the urokinase-type plasminogen activator (uPA) system. The uPA, upon binding to its receptor (uPAR), activates plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). This cascade is crucial for cell migration and invasion. By inhibiting uPA, this compound can disrupt these processes.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.08 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to prepare working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment. A typical starting range for enzyme inhibitors is between 1 µM and 100 µM. The reported Ki value for uPA is 82 µM, which can serve as a guide.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of cell culture medium.
-
It is recommended to perform a serial dilution if very low working concentrations are required to ensure accuracy.
-
Gently mix the working solution by pipetting or inverting the tube.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Add the prepared working solution to your cell cultures.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic effects of this compound on your specific cell line. The following is a general protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow for Preparing Working Solutions
References
Applications of 4-Aminobenzimidamide Hydrochloride in Protein Purification: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of protein purification, ensuring the integrity and stability of the target protein is paramount. Proteolytic degradation by endogenous enzymes, particularly serine proteases, remains a significant challenge for researchers, scientists, and drug development professionals. 4-Aminobenzimidamide Hydrochloride, a potent competitive inhibitor of serine proteases, has emerged as a critical tool in overcoming this obstacle. This document provides detailed application notes and experimental protocols for the effective use of this compound in protein purification workflows.
Application Notes
This compound, also known as p-Aminobenzamidine Dihydrochloride, is a small molecule that acts as a reversible competitive inhibitor of a wide range of serine proteases, including trypsin, thrombin, plasmin, and urokinase.[1][2][3][4] Its structural similarity to the natural substrates of these enzymes allows it to bind to their active sites, thereby preventing the degradation of target proteins during extraction and purification.[5]
The primary applications of this compound in protein purification can be categorized into two main areas:
-
As a Protease Inhibitor in Lysis and Purification Buffers: The release of proteases from cellular compartments during cell lysis is a major cause of protein degradation.[6] The inclusion of this compound in lysis buffers and subsequent purification buffers effectively inactivates serine proteases, preserving the integrity of the protein of interest.[7] It is often used in combination with other protease inhibitors to create a broad-spectrum "cocktail" that targets multiple classes of proteases.[8]
-
As a Ligand in Affinity Chromatography: 4-Aminobenzimidamide can be covalently immobilized onto a solid support matrix, such as agarose beads, to create an affinity chromatography resin.[9][10][11] This resin selectively binds serine proteases from a complex protein mixture.[12] This application is twofold: it can be used to purify serine proteases for further study, or it can be employed to remove contaminating serine proteases from a sample containing a different target protein.[12] A common application is the removal of thrombin after its use to cleave fusion tags from recombinant proteins.[13]
Quantitative Data
The efficacy of 4-Aminobenzimidamide as a protease inhibitor and the performance of p-aminobenzamidine-based affinity resins can be quantified. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibition Constants (Ki) of 4-Aminobenzimidamide for Various Serine Proteases
| Serine Protease | Ki (µM) |
| Trypsin | 1.2 x 10-4 M (120 µM)[13] |
| Thrombin | Varies by species and conditions |
| Plasmin | 2.1 - 259.4 µM (for bivalent and monovalent forms)[1] |
| Human Tissue Kallikrein (hK1) | 146 ± 10 µM[2] |
Note: Ki values can vary depending on the experimental conditions (pH, temperature, substrate concentration).
Table 2: Binding Capacities of Commercial p-Aminobenzamidine Agarose Resins
| Product Name | Base Matrix | Binding Capacity (Trypsin) |
| Benzamidine Sepharose 4 Fast Flow (high sub) | Highly cross-linked 4% agarose | > 35 mg/mL medium[12] |
| p-Aminobenzamidine Agarose 6XL | Cross-linked 6% agarose | 25 - 40 mg/mL of adsorbent[9] |
| p-Aminobenzamidine Agarose (G-Biosciences) | 6% cross-linked agarose | 8 - 14 mg/mL drained resin[11] |
Experimental Protocols
Protocol 1: Use of this compound as a Protease Inhibitor in Cell Lysis Buffer
This protocol outlines the general steps for incorporating this compound into a cell lysis buffer to prevent proteolytic degradation.
Materials:
-
This compound powder
-
Lysis Buffer (e.g., RIPA, Tris-HCl with detergents)
-
Adherent or suspension cells
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Ice
Procedure:
-
Prepare a Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, deionized water. This stock solution should be prepared fresh as it can be sensitive to oxidation.[7] Store on ice.
-
Prepare Lysis Buffer with Inhibitor: Just before use, add the this compound stock solution to your chilled lysis buffer to a final concentration of 1 mM.[7] For yeast lysates, a higher concentration of up to 4.0 mM may be necessary.[7] It is highly recommended to use 4-Aminobenzimidamide in conjunction with other protease inhibitors (a "cocktail") for broad-spectrum protection.
-
Cell Lysis (Adherent Cells):
-
Wash the cell monolayer with ice-cold PBS.
-
Aspirate the PBS and add the chilled lysis buffer containing 4-Aminobenzimidamide.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis (Suspension Cells):
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the chilled lysis buffer containing 4-Aminobenzimidamide.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
-
Downstream Processing: Carefully collect the supernatant, which contains the soluble proteins, for further purification steps. It is advisable to keep the sample on ice and proceed with purification promptly.
Protocol 2: Affinity Purification of a Serine Protease using p-Aminobenzamidine Agarose
This protocol provides a general workflow for the purification of a serine protease using a commercially available p-aminobenzamidine agarose resin in a column chromatography format.
Materials:
-
p-Aminobenzamidine Agarose resin (e.g., Benzamidine Sepharose)
-
Chromatography column
-
Peristaltic pump or chromatography system
-
Protein sample containing the target serine protease
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[12]
-
Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0[11]
-
Elution Buffer (Competitive): Binding Buffer containing 10-20 mM Benzamidine or p-Aminobenzamidine
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution)
-
UV spectrophotometer or protein assay reagents
Procedure:
-
Column Packing:
-
Gently resuspend the p-Aminobenzamidine Agarose resin.
-
Pour the slurry into the chromatography column and allow the resin to settle.
-
Wash the column with 5-10 column volumes (CV) of Binding Buffer to equilibrate the resin.
-
-
Sample Loading:
-
Clarify the protein sample by centrifugation or filtration (0.45 µm).
-
Load the clarified sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Low pH Elution: Elute the bound serine protease with 5-10 CV of Elution Buffer (Low pH). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein activity.
-
Competitive Elution: Elute the bound serine protease with 5-10 CV of Elution Buffer (Competitive). This method is advantageous for maintaining a constant pH throughout the purification. Note that the eluting agent will contribute to the A280 absorbance, so fractions must be analyzed by other methods like activity assays or SDS-PAGE.[12]
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and for the presence of the target serine protease (e.g., SDS-PAGE, Western blot, or activity assay).
-
-
Regeneration:
-
Regenerate the column according to the manufacturer's instructions, typically involving washes with high and low pH buffers.
-
Store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context and application of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for protein purification using 4-Aminobenzimidamide.
Caption: The blood coagulation cascade, a serine protease-mediated pathway.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.by.prom.st [storage.by.prom.st]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols: 4-Aminobenzimidamide Hydrochloride as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine, is a potent, reversible, and competitive inhibitor of a variety of serine proteases.[1][2] Its structural similarity to the arginine and lysine side chains allows it to bind to the active site of these enzymes, effectively blocking their catalytic activity.[2] This property makes it an invaluable tool in biochemical research and a crucial intermediate in pharmaceutical development.[3][4] These application notes provide detailed protocols and quantitative data for the use of this compound as a serine protease inhibitor.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor. It binds to the active site of serine proteases, preventing the binding of the natural substrate. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Quantitative Data: Inhibition Constants
The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a more potent inhibitor.
| Enzyme | Abbreviation | Organism/Tissue Source | Kᵢ Value (µM) |
| Trypsin | - | Bovine | 6.1[5] |
| Thrombin | - | Human and Bovine | 65[5] |
| Urokinase-type Plasminogen Activator | uPA | Human | 82[3][6] |
| Human Tissue Kallikrein | hK1 | Human | 146 ± 10[7] |
| Nitric Oxide Synthase | NOS | Mouse Brain | 120[1][8] |
| Plasmin | - | Human | Weak inhibition by a derivative[9] |
Note: The inhibitory activity against plasmin is reported to be weak for amides of 4-amidinophenylalanine.[9] Further studies are needed to determine a precise Kᵢ value for 4-Aminobenzimidamide itself against plasmin.
Applications and Experimental Protocols
Enzyme Inhibition Assays
Determining the inhibitory effect of this compound on a specific serine protease is a fundamental application. This is typically achieved by measuring the enzyme's activity in the presence and absence of the inhibitor using a chromogenic or fluorogenic substrate.
a) Spectrophotometric Assay for Trypsin Inhibition
This protocol is adapted from standard procedures for measuring trypsin activity.[1][10]
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Spectrophotometer capable of reading at 253 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAEE in the assay buffer.
-
Prepare a stock solution of this compound in deionized water. Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a quartz cuvette, mix the assay buffer, a fixed amount of the trypsin solution, and varying concentrations of the this compound solution.
-
For the control (uninhibited reaction), add deionized water instead of the inhibitor solution.
-
Prepare a blank by omitting the enzyme.
-
-
Reaction and Measurement:
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the BAEE substrate solution.
-
Immediately measure the change in absorbance at 253 nm over time (e.g., for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the inhibition is competitive and the substrate concentration and Kₘ are known.
-
b) Fluorometric Assay for Thrombin Inhibition
This protocol is based on commercially available thrombin inhibitor screening kits.[4][11]
Materials:
-
Human or bovine thrombin
-
A fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
-
This compound
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Fluorescence microplate reader (Excitation/Emission ~350/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in deionized water and create serial dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, a fixed amount of thrombin, and varying concentrations of the inhibitor.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes.
-
Start the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurements of fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Affinity Chromatography for Serine Protease Purification
4-Aminobenzimidamide can be immobilized on a chromatography resin (e.g., Sepharose) to create an affinity column for the purification of serine proteases.[6][12]
Protocol:
-
Column Preparation:
-
Pack a chromatography column with commercially available 4-aminobenzamidine-agarose resin or couple 4-aminobenzamidine to an activated resin.
-
Equilibrate the column with a binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).
-
-
Sample Loading:
-
Load the crude protein sample (e.g., cell lysate, tissue extract) onto the column at a slow flow rate to allow for binding of the target serine protease.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound serine protease using one of the following methods:
-
pH Elution: Apply an elution buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 3.0) to disrupt the interaction between the inhibitor and the enzyme.
-
Competitive Elution: Apply an elution buffer containing a high concentration of a competitive inhibitor (e.g., benzamidine) or the free ligand (4-aminobenzamidine) to displace the bound enzyme.
-
-
-
Fraction Collection and Analysis:
-
Collect the eluted fractions and immediately neutralize the pH if a low pH elution buffer was used.
-
Assay the fractions for protease activity to identify the fractions containing the purified enzyme.
-
Analyze the purity of the fractions using SDS-PAGE.
-
Drug Development Applications
This compound is a key building block in the synthesis of more complex and specific serine protease inhibitors.[4] A notable example is its use as a crucial intermediate in the production of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[3][4] Its inhibitory properties also make it a valuable tool in early-stage drug discovery for investigating the role of serine proteases in diseases such as cancer and inflammatory conditions.[4]
Conclusion
This compound is a versatile and potent tool for the study and manipulation of serine proteases. Its well-characterized inhibitory properties, coupled with its utility in purification and as a synthetic precursor, make it an essential reagent for researchers in biochemistry, cell biology, and pharmaceutical sciences. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in a variety of research and development settings.
References
- 1. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 2. cdn.graphpad.com [cdn.graphpad.com]
- 3. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 4. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]
- 5. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
Application of 4-Aminobenzimidamide Hydrochloride in Affinity Chromatography for Serine Protease Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide hydrochloride is a potent competitive inhibitor of serine proteases, making it an exceptional ligand for affinity chromatography. Its immobilized form, typically on agarose resin, provides a highly selective and efficient method for the purification of a variety of serine proteases, including trypsin, thrombin, and urokinase. This technique is also invaluable for the removal of these proteases following the cleavage of fusion tags from recombinant proteins. The principle of this method relies on the specific interaction between the benzamidine moiety and the active site of serine proteases. Bound proteases can then be eluted by changing the pH, increasing the ionic strength, or by competitive elution with a soluble form of benzamidine or a similar molecule.
Key Applications
-
Purification of Therapeutic Enzymes: Isolation of high-purity urokinase for thrombolytic therapies.
-
Blood Coagulation Research: Purification of thrombin for studies on hemostasis and thrombosis.
-
Bioprocessing and Downstream Purification: Removal of trypsin after its use in cell culture or industrial processes.
-
Recombinant Protein Production: Efficient removal of serine proteases like thrombin and Factor Xa after the cleavage of affinity tags (e.g., GST, His-tag).
Quantitative Data Summary
The performance of 4-aminobenzimidamide affinity chromatography is often evaluated based on its binding capacity, the purification fold, and the recovery yield of the target protease. Below is a summary of typical performance data for the purification of key serine proteases.
| Parameter | Trypsin | Thrombin | Urokinase |
| Binding Capacity | ≥ 35 mg/mL of resin | Not specified | Not specified |
| Purification Factor | Not specified | ~160-fold | 9 to 36.9-fold |
| Recovery Yield | Not specified | ~80% | 86.7% to 108.3% |
Note: The binding capacity and purification efficiency can vary depending on the specific resin, the starting material, and the optimization of the chromatography conditions.
Experimental Protocols
Resin Preparation and Column Packing
Materials:
-
This compound-Agarose Resin (e.g., Benzamidine Sepharose)
-
Chromatography Column
-
Binding/Equilibration Buffer
-
Elution Buffer
-
Regeneration Buffer
-
Storage Buffer
Protocol:
-
Resin Slurry Preparation: Gently swirl the bottle of 4-aminobenzimidamide agarose resin to obtain a uniform suspension. For a 10 mL column, pipette approximately 13-14 mL of the 75% slurry into a clean beaker.
-
Washing the Resin: Wash the resin with 10 column volumes (CV) of distilled water to remove the storage solution (typically 20% ethanol). This can be done on a sintered glass funnel or directly in the column.
-
Column Packing:
-
Ensure the column is clean and vertically mounted.
-
Pour the resin slurry into the column in a single, continuous motion to avoid air bubbles.
-
Allow the resin to settle by gravity or by applying a low flow rate (e.g., 1 mL/min for a 10 mL column).
-
Once the bed has stabilized, attach the top adapter, ensuring no air is trapped between the adapter and the resin bed.
-
Affinity Chromatography for Trypsin Purification
Buffers:
-
Binding/Equilibration Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0
-
Wash Buffer: 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4-8.0 (optional high salt wash)
-
Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0
-
Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Regeneration Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0 followed by 0.1 M sodium acetate, 0.5 M NaCl, pH 4.0
-
Storage Buffer: 20% Ethanol in 0.1 M sodium acetate, pH 4.0
Protocol:
-
Equilibration: Equilibrate the packed column with 5-10 CV of Binding/Equilibration Buffer at a flow rate of 1 mL/min.
-
Sample Application:
-
Clarify the sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.
-
Adjust the pH and ionic strength of the sample to match the Binding/Equilibration Buffer.
-
Load the prepared sample onto the column at a flow rate of 0.5-1 mL/min.
-
-
Washing: Wash the column with 5-10 CV of Binding/Equilibration Buffer, or until the absorbance at 280 nm returns to baseline. An optional high salt wash can be performed to remove non-specifically bound proteins.
-
Elution:
-
Low pH Elution: Elute the bound trypsin with 5-10 CV of Elution Buffer (Low pH). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve enzyme activity.
-
Competitive Elution: Elute with 5-10 CV of Competitive Elution Buffer. Monitor fractions for protein content and enzyme activity.
-
-
Regeneration: Regenerate the column by washing with 3-5 CV of the high pH regeneration buffer followed by 3-5 CV of the low pH regeneration buffer.
-
Storage: For long-term storage, equilibrate the column with Storage Buffer and store at 4°C.
Affinity Chromatography for Thrombin Purification
Buffers:
-
Binding/Equilibration Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4
-
Elution Buffer (Competitive): 0.2 M Benzamidine in 0.3 M Imidazole-HCl, pH 7.35
-
Elution Buffer (Salt Gradient): A linear gradient of 0.5 M to 2.0 M NaCl in 50 mM Tris-HCl, pH 7.4
-
Regeneration and Storage Buffers: As per the trypsin protocol.
Protocol:
-
Equilibration: Equilibrate the column with 5-10 CV of Binding/Equilibration Buffer.
-
Sample Application: Load the clarified and buffer-exchanged plasma fraction or other thrombin-containing sample onto the column.
-
Washing: Wash the column with Binding/Equilibration Buffer until the A280 nm reading is stable.
-
Elution:
-
Competitive Elution: Apply the Competitive Elution Buffer to release the bound thrombin.[1]
-
Salt Gradient Elution: Apply a linear salt gradient to elute thrombin. This may also help to separate it from other weakly bound proteins.
-
-
Regeneration and Storage: Follow the same procedure as for trypsin purification.
Affinity Chromatography for Urokinase Purification
Buffers:
-
Binding/Equilibration Buffer: 0.05 M Phosphate Buffer, 1.0 M NaCl, pH 7.5
-
Wash Buffer: Binding buffer containing 5% Tween 80
-
Elution Buffer: 0.2 M Glycine, 0.5 M NaCl, pH 3.0
-
Regeneration and Storage Buffers: As per the trypsin protocol.
Protocol:
-
Equilibration: Equilibrate the column with 5-10 CV of Binding/Equilibration Buffer.
-
Sample Application: Load the clarified crude urokinase sample, adjusted to the binding buffer conditions.
-
Washing: Wash the column with the Wash Buffer to remove a significant amount of contaminants.
-
Elution: Elute the purified urokinase with the Elution Buffer.
-
Regeneration and Storage: Follow the same procedure as for trypsin purification.
Visualizations
Logical Workflow for Affinity Chromatography
Caption: General workflow for serine protease purification.
Signaling Pathway of Urokinase
Caption: Urokinase plasminogen activation pathway.
Signaling Pathway of Thrombin in Coagulation
Caption: Role of Thrombin in the coagulation cascade.
Signaling Pathway of Trypsin in Digestion
Caption: Trypsin's role in protein digestion.
References
Application Notes: The Use of 4-Aminobenzimidamide Hydrochloride in Western Blotting
Introduction
4-Aminobenzimidamide Hydrochloride is a reversible competitive inhibitor of serine proteases, such as trypsin, plasmin, and thrombin. In the context of protein analysis, its primary role is to prevent the degradation of target proteins by endogenous proteases that are released during cell or tissue lysis. The integrity of protein samples is paramount for obtaining reliable and reproducible western blotting data. Unchecked proteolytic activity can lead to the loss of the target protein or the appearance of degradation products, complicating data interpretation. The inclusion of this compound in lysis buffers is a critical step to ensure the preservation of the full-length target protein, thereby enhancing the accuracy and quality of western blotting results.
Mechanism of Action
During the sample preparation process, the compartmentalization of the cell is disrupted, leading to the release of various proteases from organelles like lysosomes. Serine proteases, a major class of these enzymes, can rapidly degrade proteins of interest. 4-Aminobenzimidamide acts as a substrate analog, binding to the active site of serine proteases. This binding event blocks the access of the natural protein substrates to the enzyme's catalytic site, effectively inhibiting proteolytic degradation and preserving the integrity of the protein sample intended for western blot analysis.
Experimental Protocols
1. Preparation of Lysis Buffer with this compound
To effectively inhibit protease activity, this compound should be added to the lysis buffer immediately before use, as its stability in aqueous solutions can be limited over time.
Materials:
-
RIPA buffer (or other appropriate lysis buffer)
-
This compound powder
-
Distilled water or appropriate solvent
-
Other protease and phosphatase inhibitors (optional but recommended)
Protocol:
-
Prepare a stock solution of this compound. A common stock concentration is 100 mM in distilled water.
-
On the day of the experiment, chill the lysis buffer on ice.
-
Just before lysing the cells or tissue, add the this compound stock solution to the lysis buffer to achieve the desired final working concentration.
-
The recommended working concentration typically ranges from 0.1 to 1 mM. The optimal concentration may need to be determined empirically based on the specific cell or tissue type and the abundance of endogenous proteases.
-
If using a protease inhibitor cocktail, ensure it does not already contain a sufficient concentration of a similar serine protease inhibitor.
2. Protein Extraction for Western Blotting
This protocol outlines the general steps for protein extraction from cultured cells using a lysis buffer supplemented with this compound.
Protocol:
-
Culture and treat cells as required by the experimental design.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
-
Aspirate the PBS and add the pre-chilled lysis buffer containing this compound directly to the cell monolayer.
-
Scrape the cells from the culture dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
The protein samples are now ready for the addition of Laemmli sample buffer and subsequent analysis by SDS-PAGE and western blotting.
Data Presentation
The efficacy of including this compound in the lysis buffer can be demonstrated by comparing the band intensity of a target protein known to be susceptible to proteolytic degradation.
| Treatment Condition | Target Protein Band Intensity (Arbitrary Units) | Percent Degradation (%) |
| Lysis Buffer without Inhibitor | 4500 | 55 |
| Lysis Buffer with 1 mM 4-Aminobenzimidamide | 9800 | 2 |
This table illustrates hypothetical data showing a significant increase in the target protein signal when a protease inhibitor is used, indicating its effectiveness in preventing degradation.
Visualizations
Caption: Workflow for protein sample preparation for western blotting.
Caption: Inhibition of proteolytic degradation by 4-Aminobenzimidamide.
Application Notes and Protocols for 4-Aminobenzimidamide Hydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide hydrochloride is a potent, reversible, and competitive inhibitor of trypsin-like serine proteases. Its chemical structure mimics that of the side chains of arginine and lysine, allowing it to bind to the active site of these enzymes. This characteristic makes it an invaluable tool in the study of enzyme kinetics, for the validation of new drug targets, and as a reference inhibitor in high-throughput screening campaigns. These application notes provide detailed protocols and quantitative data for the use of this compound in enzyme kinetics studies, focusing on key serine proteases such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).
Mechanism of Action
4-Aminobenzimidamide acts as a competitive inhibitor. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.
Data Presentation: Inhibition Constants
The potency of this compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.
| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Comments |
| Trypsin (bovine) | 4-Aminobenzimidamide | 6.1[1] | 6.2[2] | KD value, equivalent to Ki for competitive inhibitors.[1] |
| Thrombin (human and bovine) | 4-Aminobenzimidamide | 65[1] | - | KD value, equivalent to Ki for competitive inhibitors.[1] |
| Urokinase-type Plasminogen Activator (uPA) | 4-Aminobenzimidamide | 82[3] | - | Acts as an orally active uPA inhibitor.[3] |
| Human Tissue Kallikrein (hK1) | 4-Aminobenzimidamide | 146 ± 10[4] | - | Inhibition is linear competitive.[4] |
| Plasmin | 4-Aminobenzimidamide | Not specified | - | Known to be a competitive inhibitor.[5] |
| Nitric Oxide Synthase (mouse brain) | p-Aminobenzamidine | 120[6] | - | Competitive inhibitor.[6] |
Note: IC50 values are dependent on experimental conditions, particularly substrate concentration, whereas Ki is an intrinsic property of the inhibitor.
Experimental Protocols
This section provides a detailed protocol for determining the inhibition constant (Ki) of this compound for a trypsin-like serine protease using a chromogenic substrate.
Protocol: Determination of Ki for 4-Aminobenzimidamide with Trypsin
Objective: To determine the inhibition constant (Ki) of this compound for bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
This compound
-
Bovine pancreatic trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
L-BAPNA Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light.
-
4-Aminobenzimidamide Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
-
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminobenzamidine dihydrochloride, 10 g, plastic, CAS No. 2498-50-2 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - France [carlroth.com]
- 6. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Aminobenzimidamide Hydrochloride in Drug Discovery Screening
Application Note
Introduction
4-Aminobenzimidamide Hydrochloride is a synthetic small molecule and a well-characterized competitive inhibitor of serine proteases. Due to its structural similarity to the side chains of arginine and lysine, it effectively binds to the active site of many trypsin-like serine proteases. This property makes it an invaluable tool in drug discovery for target validation, assay development, and as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel protease inhibitors. Its primary targets include trypsin, urokinase-type plasminogen activator (uPA), thrombin, and tissue kallikrein. Dysregulation of these proteases is implicated in a variety of pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, making them attractive targets for therapeutic intervention.
Principle of Action
4-Aminobenzimidamide acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The positively charged amidinium group mimics the guanidinium group of arginine or the ammonium group of lysine, allowing it to fit into the S1 specificity pocket of these enzymes. This binding event prevents the substrate from accessing the catalytic triad (serine, histidine, and aspartate), thereby inhibiting the enzyme's proteolytic activity. The strength of this inhibition is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Applications in Drug Discovery
-
Target Validation: By inhibiting specific serine proteases, 4-Aminobenzimidamide can be used in cellular and in vivo models to probe the physiological and pathological roles of these enzymes, thus helping to validate them as drug targets.
-
Assay Development and Control: It serves as a reliable positive control in biochemical and cell-based assays designed to screen for new inhibitors of serine proteases. Its well-defined mechanism of action and inhibitory potency provide a benchmark for comparing novel compounds.
-
High-Throughput Screening (HTS): In HTS campaigns, 4-Aminobenzimidamide can be used to establish assay windows and to identify false positives or negatives.
-
Structure-Activity Relationship (SAR) Studies: It can be used as a reference compound or a starting point for the chemical synthesis of more potent and selective inhibitors.
Quantitative Data
The inhibitory activity of this compound against various serine proteases is summarized in the table below. These values are dependent on experimental conditions such as substrate concentration, pH, and temperature.
| Enzyme | Organism | Inhibition Constant (Ki) | Dissociation Constant (KD) | Reference |
| Trypsin | Bovine | 18.4 µM | 6.1 µM | [1] |
| Urokinase-type Plasminogen Activator (uPA) | Human | 82 µM | - | |
| Thrombin | Human | - | 65 µM | [1] |
| Human Tissue Kallikrein (hK1) | Human | 146 ± 10 µM | - | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 for Trypsin Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of 4-Aminobenzimidamide against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
4-Aminobenzimidamide Stock Solution: Prepare a 10 mM stock solution in deionized water.
-
L-BAPNA Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2.
-
-
Assay Protocol: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (0% inhibition), add 20 µL of assay buffer. c. Add 160 µL of assay buffer to all wells. d. Add 10 µL of trypsin solution to all wells. e. Incubate the plate at 37°C for 15 minutes. f. To initiate the reaction, add 10 µL of L-BAPNA solution to all wells. g. Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[3]
Protocol 2: Urokinase-type Plasminogen Activator (uPA) Inhibition Assay
This protocol describes a fluorometric assay to screen for inhibitors of uPA.
Materials:
-
Human uPA, active form
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 8.5, 150 mM NaCl, 0.01% Tween-20)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
uPA Stock Solution: Reconstitute lyophilized uPA in assay buffer to a concentration of 1 µM.
-
4-Aminobenzimidamide Stock Solution: Prepare a 10 mM stock solution in deionized water.
-
uPA Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Protocol: a. Prepare serial dilutions of this compound in assay buffer. b. In a black 96-well plate, add 50 µL of each inhibitor dilution. For the control (0% inhibition), add 50 µL of assay buffer. c. Add 25 µL of uPA solution to all wells. d. Incubate the plate at room temperature for 15 minutes, protected from light. e. To initiate the reaction, add 25 µL of uPA substrate solution to all wells. f. Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a suitable data analysis software.
Visualizations
Caption: A generalized workflow for enzyme inhibitor drug discovery.
Caption: The uPA/uPAR signaling pathway in cancer progression.[4][5][6]
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design Using 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride, also known as p-Aminobenzamidine Dihydrochloride, is a potent, competitive, and reversible inhibitor of serine proteases.[1] Its structural similarity to the side chains of arginine and lysine allows it to bind to the active site of these enzymes, effectively blocking their catalytic activity.[1] This property makes it an invaluable tool in biochemical and pharmacological research, particularly in studies involving proteases such as trypsin, urokinase-type plasminogen activator (uPA), and thrombin.[1][2] These application notes provide detailed protocols for utilizing this compound in key experimental designs, including enzyme inhibition assays, cell-based proliferation studies, and in vivo tumor growth inhibition models.
Data Presentation
Quantitative data on the inhibitory activity of this compound against various serine proteases are summarized below. This information is crucial for designing experiments and interpreting results.
| Enzyme Target | Parameter | Value (µM) | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | Kᵢ | 82 | [3][4] |
| Trypsin | Kₑ | 6.1 | [2] |
| Thrombin | Kₑ | 65 | [2] |
| Nitric Oxide Synthase (NOS) | Kᵢ | 120 | [5] |
Experimental Protocols
Serine Protease Inhibition Assay (Trypsin)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on trypsin activity using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate.
Materials:
-
This compound
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Prepare a stock solution of Trypsin (1 mg/mL) in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Tris-HCl buffer just before use.
-
Prepare a stock solution of BAPNA (40 mg/mL) in DMSO. Dilute to a working concentration of 1 mM in Tris-HCl buffer just before use.
-
Set up the assay in a 96-well plate. In triplicate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
25 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM) or vehicle (DMSO) for the control.
-
25 µL of Trypsin solution (10 µg/mL).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of BAPNA solution (1 mM) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-30 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Urokinase-Type Plasminogen Activator (uPA) Activity Assay
This protocol outlines a chromogenic assay to measure the inhibition of uPA by this compound. The assay relies on the cleavage of a specific chromogenic substrate by uPA.
Materials:
-
This compound
-
Human uPA, active
-
uPA chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (10 mM) in the assay buffer.
-
Prepare a working solution of human uPA (e.g., 10 nM) in the assay buffer.
-
Prepare a working solution of the uPA chromogenic substrate (e.g., 1 mM) in the assay buffer.
-
Set up the assay in a 96-well plate. In triplicate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of this compound at various concentrations (e.g., 10, 50, 100, 200, 500, 1000 µM) or vehicle for the control.
-
25 µL of uPA solution (10 nM).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 100 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader. Record the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the reaction rate and determine the percent inhibition and IC₅₀ value as described in the trypsin inhibition assay protocol.
Cell-Based Proliferation Assay (DU145 Prostate Cancer Cells)
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound on the human prostate cancer cell line DU145.
Materials:
-
This compound
-
DU145 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. Suggested concentrations range from 10 µM to 1 mM.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous DU145 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
DU145 cells
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation: Culture DU145 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 250 mg/kg/day.[6] The compound can be dissolved in the drinking water or administered by oral gavage.
-
Control Group: Administer the vehicle (e.g., drinking water without the compound).
-
-
Duration of Treatment: Continue the treatment for a predefined period, for example, 23 days.[6]
-
Data Collection: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.
Mandatory Visualizations
References
- 1. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 5. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminobenzimidamide Hydrochloride: A Potent Serine Protease Inhibitor for Preventing Protein Degradation in Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation by endogenous proteases upon cell lysis is a significant challenge in proteomics, drug discovery, and various biochemical assays. The integrity of protein samples is paramount for obtaining reliable and reproducible results. 4-Aminobenzimidamide Hydrochloride is a small molecule, competitive inhibitor of serine proteases, a major class of enzymes responsible for protein degradation in cellular lysates.[1] Its structural similarity to the L-arginyl side chain allows it to bind to the active site of trypsin-like serine proteases, effectively preventing the hydrolysis of peptide bonds.[2] These application notes provide detailed information and protocols for the effective use of this compound in preventing protein degradation during protein extraction from various biological samples.
Mechanism of Action
4-Aminobenzimidamide acts as a competitive inhibitor by binding to the active sites of various serine proteases.[1] The positively charged amidinium group mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This interaction blocks the substrate from accessing the catalytic site of the enzyme, thus inhibiting its proteolytic activity.
Caption: Mechanism of serine protease inhibition.
Quantitative Data
The efficacy of this compound as a protease inhibitor is demonstrated by its inhibition constant (Ki) for various serine proteases. A lower Ki value indicates stronger inhibition.
| Protease | Organism/Source | Ki Value |
| Urokinase type Plasminogen Activator (uPA) | - | 82 µM[3][4] |
| Nitric Oxide Synthase (NOS) | Mouse brain | 120 µM[2] |
| Trypsin | Bovine | Competitively inhibited[2] |
| Thrombin | Human, Bovine | Competitively inhibited[2] |
| Plasmin | Human | Competitively inhibited[2] |
Product Information and Storage
| Property | Value |
| Molecular Formula | C₇H₉N₃ · 2HCl[1] |
| Molecular Weight | 208.09 g/mol [1] |
| Appearance | Off-white to yellow powder/crystals[1] |
| Melting Point | >300 °C |
| Solubility | Water, Ethanol, DMSO[5] |
| Storage (Powder) | 2-8°C |
| Storage (Stock Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound that can be added to lysis buffers immediately before use.
Materials:
-
This compound powder
-
Sterile, high-purity water or DMSO
-
Sterile microcentrifuge tubes
Protocol for a 100 mM Stock Solution in Water:
-
Weigh out 20.81 mg of this compound.
-
Dissolve the powder in 1 mL of sterile, high-purity water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Note on Solubility: While soluble in water, solubility may be enhanced in DMSO, especially for higher concentrations.[3] For a 50 mg/mL stock solution in DMSO, sonication and gentle heating to 80°C may be required.[3]
Experimental Protocols
General Considerations:
-
Fresh is Best: Always add this compound to the lysis buffer immediately before use, as its stability in aqueous solutions can be pH and temperature-dependent.
-
Optimal Concentration: The recommended final working concentration typically ranges from 1 to 10 mM. However, the optimal concentration may vary depending on the cell type, tissue, and the abundance of proteases. Empirical determination of the ideal concentration for your specific application is recommended.
-
Protease Inhibitor Cocktails: For broad-spectrum protection, this compound can be used in conjunction with other protease inhibitors that target different classes of proteases (e.g., EDTA for metalloproteases, pepstatin A for aspartic proteases).
Protocol 1: Preparation of Lysates from Adherent Mammalian Cells
This protocol describes the lysis of adherent cells to extract total protein while minimizing degradation.
Caption: Workflow for lysing adherent cells.
Materials:
-
Cultured adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA, Tris-HCl based)
-
This compound stock solution (100 mM)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Prepare the complete lysis buffer by adding this compound to the desired final concentration (e.g., 1 mM; add 10 µL of a 100 mM stock to 1 mL of lysis buffer).
-
Add the complete, ice-cold lysis buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Preparation of Lysates from Suspension Mammalian Cells
This protocol is suitable for the extraction of proteins from cells grown in suspension.
Caption: Workflow for lysing suspension cells.
Materials:
-
Cultured suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA, Tris-HCl based)
-
This compound stock solution (100 mM)
-
Conical tubes
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and wash step.
-
Prepare the complete lysis buffer by adding this compound to the desired final concentration (e.g., 1 mM).
-
Resuspend the cell pellet in the complete, ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing gently every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration.
-
The lysate is ready for use or storage at -80°C.
Protocol 3: Preparation of Lysates from Tissue Samples
This protocol outlines the extraction of proteins from tissue samples, which often requires more rigorous homogenization.
Caption: Workflow for preparing tissue lysates.
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA)
-
This compound stock solution (100 mM)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and place it on ice immediately.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Prepare the complete lysis buffer with this compound (e.g., 1 mM final concentration).
-
Add the ice-cold complete lysis buffer to the minced tissue (e.g., 500 µL per 50 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.[6][7]
-
Incubate the homogenate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the lipid layer (if present) and the pellet.
-
Determine the protein concentration.
-
Use the lysate immediately or store at -80°C.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protein Degradation (visible on Western blot as smaller bands) | Insufficient concentration of 4-Aminobenzimidamide HCl. | Increase the concentration of 4-Aminobenzimidamide HCl (e.g., to 5-10 mM). Ensure it is added fresh to the lysis buffer. |
| Incomplete inhibition of other protease classes. | Add a broad-spectrum protease inhibitor cocktail in addition to 4-Aminobenzimidamide HCl. | |
| Low Protein Yield | Incomplete cell lysis. | Increase incubation time on ice. For tissues, ensure thorough homogenization. Consider sonication on ice. |
| Protein loss in the pellet. | Use a more stringent lysis buffer. Ensure complete resuspension of the cell pellet in the lysis buffer. | |
| Variability between Samples | Inconsistent sample handling. | Keep all samples on ice throughout the procedure. Use consistent incubation times and centrifugation parameters. |
Conclusion
This compound is a valuable and effective tool for preserving protein integrity in cell and tissue lysates. By competitively inhibiting serine proteases, it significantly reduces proteolytic degradation, leading to more accurate and reliable downstream analyses. The protocols provided herein offer a starting point for the successful application of this inhibitor. For optimal results, it is recommended to empirically determine the ideal working concentration for each specific experimental system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. usbio.net [usbio.net]
- 7. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Troubleshooting 4-Aminobenzimidamide Hydrochloride precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Aminobenzimidamide Hydrochloride. Our goal is to help you resolve common issues, such as precipitation in buffer, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic small molecule that acts as a competitive inhibitor of trypsin and trypsin-like serine proteases. It is commonly used in biochemistry and pharmaceutical research as a reagent in affinity chromatography for the purification of enzymes and as a component in cell lysis buffers to prevent proteolytic degradation.
Q2: Why is my this compound precipitating out of my buffer solution?
A2: Precipitation of this compound can occur due to several factors:
-
pH of the Buffer: The solubility of this compound is highly dependent on pH. As an amine-containing compound, it is more soluble in acidic conditions where the amine groups are protonated.[1] In neutral or alkaline buffers, its solubility decreases, which can lead to precipitation.
-
Temperature: Like many solids, the solubility of this compound in aqueous solutions is temperature-dependent.[1] Lower temperatures, such as storing solutions on ice or at 4°C, can significantly decrease its solubility and cause it to precipitate.
-
High Concentration: Exceeding the solubility limit of the compound in a particular buffer at a specific temperature will inevitably lead to precipitation.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of other solutes, including this compound, leading to precipitation.
-
Buffer Composition: While less common, certain buffer components could potentially interact with the this compound to form less soluble complexes.
Q3: What is the recommended solvent and storage condition for a stock solution of this compound?
A3: It is recommended to prepare stock solutions in a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, where it is generally more soluble than in aqueous buffers.[1] Stock solutions should be stored at -20°C. For aqueous stock solutions, use purified water and adjust the pH to be slightly acidic (e.g., pH 4-6) to improve solubility and stability. Aqueous stock solutions are best prepared fresh, but if storage is necessary, they should be kept at 4°C for short periods or frozen at -20°C for longer-term storage. Be aware that freeze-thaw cycles can promote precipitation.
Q4: Can I autoclave my buffer after adding this compound?
A4: It is not recommended to autoclave buffers containing this compound. The high temperatures during autoclaving can lead to the degradation of the compound. It is best to prepare the buffer, autoclave it, and then add the this compound from a sterile-filtered stock solution.
Troubleshooting Guides
Issue: Precipitation observed immediately after adding this compound to the buffer.
This is a common issue and can be addressed by following a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Solution is initially clear but precipitation forms over time, especially during cold storage.
This delayed precipitation is often due to changes in temperature and the solution reaching equilibrium at a lower solubility point.
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation
The following tables provide estimated solubility data for this compound in common laboratory buffers. Please note that these are illustrative values based on the general principles of solubility for amine-containing compounds and should be confirmed experimentally for your specific conditions.
Table 1: Estimated Solubility of this compound at Different Temperatures in Water.
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 4 | ~5 |
| 25 (Room Temp) | ~20 |
| 37 | ~40 |
Table 2: Estimated Solubility of this compound in Different Buffers at Room Temperature (~25°C).
| Buffer System | pH | Estimated Solubility (mg/mL) |
| Sodium Acetate | 5.0 | > 50 |
| Phosphate Buffered Saline (PBS) | 7.4 | ~10-15 |
| Tris-HCl | 7.4 | ~10-15 |
| Tris-HCl | 8.0 | ~5-10 |
| Carbonate-Bicarbonate | 9.0 | < 5 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (FW: 208.09 g/mol )
-
Nuclease-free water
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Weigh out 20.81 mg of this compound.
-
Add the powder to a sterile 15 mL conical tube.
-
Add 900 µL of nuclease-free water to the tube.
-
Gently vortex the tube until the powder is completely dissolved. If necessary, warm the solution to 37°C for a short period to aid dissolution.
-
Adjust the final volume to 1 mL with nuclease-free water.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Tris-HCl Buffer (pH 7.4)
Objective: To prepare a 1 mM working solution of this compound in 50 mM Tris-HCl, pH 7.4.
Materials:
-
100 mM stock solution of this compound
-
50 mM Tris-HCl buffer, pH 7.4, at room temperature
Procedure:
-
Ensure the 50 mM Tris-HCl buffer is at room temperature.
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, add 990 µL of the 50 mM Tris-HCl buffer.
-
Add 10 µL of the 100 mM stock solution to the buffer.
-
Gently mix by pipetting or inverting the tube.
-
Use the working solution immediately. Do not store for extended periods, especially at low temperatures.
Caption: Experimental workflow for solution preparation.
References
How to improve 4-Aminobenzimidamide Hydrochloride efficacy in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 4-Aminobenzimidamide Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of serine proteases. It primarily targets enzymes like trypsin and urokinase-type plasminogen activator (uPA) by binding to their active sites, thereby blocking their proteolytic activity.
Q2: What are the main research applications for this compound?
A2: It is widely used in studies related to cancer and cardiovascular diseases. In cancer research, it is utilized to investigate the role of proteases in tumor invasion, metastasis, and angiogenesis. In cardiovascular research, it is used to study processes involving fibrinolysis and thrombosis.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability. It is hygroscopic, so it is crucial to keep it in a tightly sealed container to prevent moisture absorption. For short-term use, stock solutions can be stored at 4°C for a limited time, though fresh preparation is always recommended.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water, dimethyl sulfoxide (DMSO), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide
Issue 1: Low or no inhibitory activity observed in my protease assay.
-
Potential Cause 1: Incorrect pH of the assay buffer.
-
Solution: The activity of this compound can be pH-dependent. Ensure your assay buffer pH is within the optimal range for both the enzyme and the inhibitor. For trypsin inhibition assays, a pH around 8.0 is often used.
-
-
Potential Cause 2: Degradation of the inhibitor.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause 3: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific enzyme and substrate. Refer to the quantitative data tables below for known Ki and effective concentrations.
-
Issue 2: Precipitation of the compound in the experimental medium.
-
Potential Cause 1: Exceeding the solubility limit.
-
Solution: Although soluble in common solvents, high concentrations in aqueous buffers can lead to precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) and does not affect cell viability or enzyme activity. Prepare fresh dilutions from a clear stock solution.
-
-
Potential Cause 2: Interaction with components in the medium.
-
Solution: When using complex media, some components might interact with the inhibitor. If precipitation is observed, try dissolving the compound in a different vehicle or simplifying the buffer system for biochemical assays.
-
Issue 3: Inconsistent results between experimental replicates.
-
Potential Cause 1: Inaccurate pipetting or mixing.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Thoroughly mix all solutions and reaction components.
-
-
Potential Cause 2: Instability of the enzyme or substrate.
-
Solution: Keep enzymes on ice and prepare them fresh. Protect light-sensitive substrates from light. Ensure all reagents are within their expiration dates.
-
Issue 4: High background signal in the assay.
-
Potential Cause 1: Autofluorescence of the compound (in fluorescence-based assays).
-
Solution: Run a control with only the compound and assay buffer (no enzyme or substrate) to measure its intrinsic fluorescence. Subtract this background from your experimental readings.
-
-
Potential Cause 2: Non-enzymatic substrate degradation.
-
Solution: Include a control with only the substrate and buffer to assess the rate of spontaneous degradation.
-
Quantitative Data
Table 1: Inhibitory Constants (Ki) for this compound against Various Proteases
| Protease | Ki Value (µM) |
| Urokinase-type Plasminogen Activator (uPA) | 82 |
| Trypsin | Not explicitly found, but it is a strong inhibitor. |
| Plasmin | Not explicitly found, but it is a known inhibitor. |
| Thrombin | Not explicitly found, but it is a known inhibitor. |
Table 2: Effective Concentrations of p-Aminobenzamidine in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Citation |
| DU145 (Prostate Cancer) | uPA Activity Assay | Dose-dependent | Inhibition of uPA activity | [1] |
| DU145 (Prostate Cancer) | Cell Proliferation | Not explicitly defined as IC50 | Anti-proliferative effect | [1] |
| DU145 (Prostate Cancer) | In vivo Tumor Growth | 250 mg/kg/day in drinking water | 64% reduction in final tumor weight | [1] |
Experimental Protocols
Protocol 1: Trypsin Inhibition Assay
Objective: To determine the inhibitory effect of this compound on trypsin activity.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of trypsin (e.g., 1 µg/mL) in Tris-HCl buffer. Keep on ice.
-
Prepare a working solution of BAPNA (e.g., 1 mM) in Tris-HCl buffer.
-
Set up the assay in a 96-well plate:
-
Test wells: Add varying concentrations of this compound (prepared by serial dilution of the stock solution in Tris-HCl buffer).
-
Control wells: Add buffer with the same final concentration of DMSO as the test wells.
-
Blank wells: Add buffer only.
-
-
Add the trypsin solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the BAPNA solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DU145)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO.
-
Treat the cells by replacing the medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for a cell viability assay using this compound.
References
Technical Support Center: Optimizing 4-Aminobenzimidamide Hydrochloride Concentration for Specific Proteases
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective use of 4-Aminobenzimidamide Hydrochloride in experiments involving specific proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit proteases?
A1: this compound is a synthetic, reversible, and competitive inhibitor of serine proteases.[1][2] Its mechanism of action relies on the structural similarity of its benzamidine group to the side chains of arginine and lysine. The positively charged amidino group interacts with the negatively charged aspartate residue in the S1 specificity pocket of trypsin-like serine proteases, blocking the active site and preventing substrate binding.[3]
Q2: Which specific proteases are inhibited by this compound?
A2: This compound is particularly effective against serine proteases with trypsin-like specificity, which cleave peptide bonds C-terminal to arginine or lysine residues.[3][4] Commonly inhibited proteases include trypsin, thrombin, plasmin, and human tissue kallikrein (hK1).[3][4][5][6][7] It is often used to prevent protein degradation by these types of proteases during cell lysis and protein purification.[6]
Q3: What is the difference between 4-Aminobenzimidamide and Benzamidine?
A3: 4-Aminobenzimidamide is a derivative of benzamidine.[3] It is considered a slightly more potent inhibitor of trypsin compared to benzamidine itself.[3] Both are widely used as serine protease inhibitors.
Q4: What are the recommended storage and handling conditions for this compound?
A4: As a solid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For experimental use, stock solutions can be prepared in organic solvents like DMSO or ethanol, which are stable for extended periods when stored at -20°C.[9] Aqueous solutions are less stable and it is recommended to prepare them fresh before use or store for no more than a day.[9]
Q5: Can this compound inhibit other classes of enzymes?
A5: Yes. While its primary targets are serine proteases, it has been shown to act as a competitive inhibitor of nitric oxide synthase (NOS), which uses L-arginine as a substrate.[4] This potential off-target effect is important to consider when designing experiments where NO signaling pathways are relevant.
Quantitative Data Summary
Inhibitor Constants (Kᵢ) for Benzamidine Derivatives
The following table summarizes the reported inhibition constants (Kᵢ) for 4-Aminobenzimidamide and the closely related compound, benzamidine, against various proteases. A lower Kᵢ value indicates stronger inhibition.
| Inhibitor | Target Protease | Kᵢ Value (µM) | Reference |
| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 ± 10 | [7] |
| p-Aminobenzamidine | Nitric Oxide Synthase (NOS) | 120 | [4] |
| Benzamidine | Trypsin | 35 | [10] |
| Benzamidine | Thrombin | 220 | [10] |
| Benzamidine | Plasmin | 350 | [10] |
Solubility Guidelines
The solubility of benzamidine hydrochloride, a closely related compound, provides a useful reference for this compound.
| Solvent | Approximate Solubility | Reference |
| Water | Moderately Soluble | [11] |
| Ethanol | ~10 mg/mL | [9] |
| DMSO | ~25 mg/mL | [9] |
| PBS (pH 7.2) | ~3 mg/mL | [9] |
Troubleshooting Guide
Issue 1: The inhibitor precipitates when added to my experimental buffer.
-
Cause: The solubility of 4-Aminobenzimidamide is pH-dependent. The amidine group is protonated and more soluble at acidic to neutral pH.[8] In basic buffers (pH > 8), the less soluble free base form may precipitate.[8]
-
Solution:
-
Check the pH of your buffer.
-
Prepare a concentrated stock solution in a solvent like DMSO or ethanol.[9][11] The small volume of organic solvent is unlikely to affect most experiments.
-
Alternatively, dissolve the compound in a slightly acidic solution (e.g., pH 5-6) before adding it to your final, higher-pH buffer.[8]
-
Issue 2: My protein of interest is still degrading despite adding the inhibitor.
-
Cause 1: Suboptimal Inhibitor Concentration. The concentration may be too low to effectively inhibit the amount of protease activity in your sample.
-
Solution 1: Increase the working concentration. A common concentration for benzamidine in inhibitor cocktails is 1 mM.[3] For specific proteases, aim for a concentration that is 5-10 times the Kᵢ value.
-
Cause 2: Inhibitor Degradation. Aqueous solutions of the inhibitor can lose activity over time.
-
Solution 2: Always prepare fresh aqueous solutions before use.[9] For lysis buffers prepared in advance, add the inhibitor from a frozen stock solution immediately before starting the experiment.
-
Cause 3: Presence of Other Protease Classes. Your sample may contain proteases that are not inhibited by 4-Aminobenzimidamide, such as cysteine, aspartic, or metalloproteases.[12]
-
Solution 3: Use 4-Aminobenzimidamide as part of a broader protease inhibitor cocktail.[13] For example, include EDTA to inhibit metalloproteases or E-64 for cysteine proteases.[12][14]
Issue 3: I am observing unexpected or off-target effects in my experiment.
-
Cause: 4-Aminobenzimidamide can interact with enzymes other than serine proteases. A known off-target is Nitric Oxide Synthase (NOS), which it competitively inhibits.[4]
-
Solution:
-
Review the literature for known off-target effects relevant to your experimental system.
-
Include appropriate controls to distinguish between the effects of serine protease inhibition and potential off-target interactions.
-
If off-target effects are a concern, consider using a different, more specific serine protease inhibitor for your target enzyme.
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 100 mM Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder. (Molecular Weight will be listed on the product vial).
-
Solubilization: Add high-purity DMSO or 100% ethanol to the powder to achieve a final concentration of 100 mM.[9] For example, for a compound with a MW of 191.6 g/mol , dissolve 19.16 mg in 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.[14]
Protocol 2: Use in a Protease Inhibitor Cocktail for Cell Lysis
This protocol describes the general procedure for preventing protein degradation during the preparation of cell lysates.
-
Prepare Lysis Buffer: Prepare your desired cell lysis buffer (e.g., RIPA, Tris-HCl based buffer) without inhibitors. Keep the buffer on ice.
-
Add Inhibitors: Immediately before use, add the this compound stock solution to the lysis buffer to a final concentration of 1 mM.[3]
-
Add Other Inhibitors (Optional): For broad-spectrum protection, add other protease inhibitors such as leupeptin (for serine/cysteine proteases) and EDTA (for metalloproteases) to their recommended final concentrations.[12][14][15]
-
Cell Harvesting: Wash cultured cells with ice-cold PBS, then remove the PBS.
-
Lysis: Add the complete, ice-cold lysis buffer (containing inhibitors) to the cell pellet or plate.
-
Incubation & Collection: Scrape the cells (if adherent) and incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a pre-chilled tube for downstream analysis or storage at -80°C.
Caption: Workflow for preventing proteolysis during cell lysis.
Protocol 3: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a template for determining the concentration of this compound required to inhibit 50% of a specific protease's activity (IC₅₀).
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the protease activity (e.g., Tris-HCl, pH 8.0).
-
Protease Solution: Prepare a working solution of the purified target serine protease in the assay buffer.
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic substrate specific to the protease.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add assay buffer and substrate only.
-
Control Wells (100% Activity): Add assay buffer, protease solution, and substrate.
-
Inhibitor Wells: Add assay buffer, protease solution, and each dilution of the inhibitor.
-
-
Pre-incubation: Add the protease to the control and inhibitor wells. Allow to pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates of the inhibitor wells to the average rate of the control wells (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ of an inhibitor.
Visualization: Mechanism of Competitive Inhibition
This diagram illustrates how 4-Aminobenzimidamide competes with the natural substrate for the active site of a serine protease.
Caption: Competitive inhibition of a protease by 4-Aminobenzimidamide.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buffersandreagents.com [buffersandreagents.com]
- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.ie [fishersci.ie]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. goldbio.com [goldbio.com]
Common issues with 4-Aminobenzimidamide Hydrochloride stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Aminobenzimidamide Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.
Q2: How should I prepare and store solutions of this compound?
A2: Due to its limited stability in aqueous solutions, it is highly recommended to prepare solutions fresh for each use. If short-term storage is necessary, aqueous solutions should not be kept for more than 24 hours and should be stored at 2-8°C. For longer-term storage of stock solutions in organic solvents, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months. Ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light can lead to the degradation of this compound. Both the solid compound and its solutions should be protected from light. Store the solid in an opaque container or in a dark location. When working with solutions, use amber vials or wrap containers in aluminum foil.
Q4: What are the signs of degradation of this compound?
A4: Degradation may be indicated by a change in the physical appearance of the solid, such as discoloration (e.g., from off-white/yellow to brown) or clumping due to moisture absorption. For solutions, the appearance of precipitates or a change in color can signify degradation. However, chemical degradation can occur without any visible changes. Therefore, it is essential to follow proper storage and handling procedures. For critical applications, the purity of the compound should be verified analytically if degradation is suspected.
Q5: With which substances is this compound incompatible?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the old stock solution and prepare a fresh one immediately before your experiment.
-
Check Solvent Quality: Ensure the solvent used to prepare the solution is of high purity and free from contaminants.
-
Verify Concentration: If possible, verify the concentration of the freshly prepared solution using a spectrophotometer or another appropriate analytical method.
-
Purity Check: If inconsistent results persist, consider verifying the purity of the solid this compound using a suitable analytical technique like HPLC.
Issue 2: Visible Changes in the Solid Compound
Possible Cause: Improper storage leading to moisture absorption or degradation.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored at the recommended temperature (2-8°C) and in a tightly sealed container, protected from light and moisture.
-
Hygroscopicity Check: The compound is hygroscopic. If it has been exposed to humidity, it may have absorbed water, leading to clumping and potential hydrolysis.
-
Purity Analysis: If the appearance has significantly changed, it is advisable to perform a purity analysis before use. If the purity is compromised, a new batch of the compound should be used.
Issue 3: Precipitation in a Stored Solution
Possible Cause: Limited solubility at lower temperatures or degradation leading to insoluble products.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it may be a solubility issue. However, be cautious, as heating can accelerate degradation.
-
Prepare Fresh: It is generally not recommended to use solutions with precipitates. The safest approach is to discard the solution and prepare a fresh one.
-
Consider Solvent: If precipitation is a recurring issue, consider using a different solvent in which this compound has higher solubility and stability.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light/Moisture Protection | Recommended Duration |
| Solid | 2-8°C | Tightly sealed, opaque | Protect from light and moisture | Per manufacturer's expiry date |
| Aqueous Solution | 2-8°C | Tightly sealed, amber vial or foil-wrapped | Protect from light | Not more than 24 hours |
| Organic Solvent Stock | -20°C | Tightly sealed, amber vial or foil-wrapped | Protect from light and moisture | Up to 1 month |
| Organic Solvent Stock | -80°C | Tightly sealed, amber vial or foil-wrapped | Protect from light and moisture | Up to 6 months |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any degradation products at multiple wavelengths.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
4-Aminobenzimidamide Hydrochloride not inhibiting target enzyme what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 4-Aminobenzimidamide Hydrochloride failing to inhibit its target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule, synthetic compound that functions as a competitive inhibitor of serine proteases. Its primary targets include trypsin and urokinase-type plasminogen activator (uPA), making it a valuable tool in research and as a potential therapeutic agent.[1] It is also known to inhibit other trypsin-like serine proteases such as human tissue kallikrein.[2]
Q2: How does this compound inhibit its target enzymes?
As a competitive inhibitor, this compound structurally resembles the natural substrate of the target enzyme. It binds to the active site of the enzyme, preventing the actual substrate from binding and thus inhibiting the enzyme's catalytic activity.[3][4] This binding is reversible, and the degree of inhibition depends on the relative concentrations of the inhibitor and the substrate.[4]
Q3: What are the optimal storage and handling conditions for this compound?
This compound is hygroscopic and should be stored in a cool, dry place, typically at 2-8°C.[5] It is a crystalline solid that is soluble in water and slightly soluble in DMSO.[5][6] For experimental use, it is recommended to prepare fresh aqueous solutions. If preparing a stock solution in an organic solvent like DMSO, it should be stored at -20°C.
Troubleshooting Guide: 4-Aminobenzimidamide Not Inhibiting Target Enzyme
If you are observing a lack of inhibition from this compound in your assay, consider the following potential issues and troubleshooting steps.
Issue 1: Problems with the Inhibitor
Q: My this compound solution does not seem to be active. What could be the reason?
A: Several factors related to the inhibitor itself could be the cause:
-
Degradation: The compound may have degraded due to improper storage or handling. It is sensitive to moisture.
-
Incorrect Concentration: There might be an error in the calculation of the inhibitor concentration.
-
Solubility Issues: While soluble in water, high concentrations may not have fully dissolved, especially if not prepared fresh.
Troubleshooting Workflow for Inhibitor-Related Issues
References
- 1. nbinno.com [nbinno.com]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
How to prevent off-target effects of 4-Aminobenzimidamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting off-target effects of 4-Aminobenzimidamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of serine proteases. It functions by binding to the active site of these enzymes, often at the S1 pocket which typically recognizes arginine or lysine residues. Its primary known targets include trypsin, urokinase-type plasminogen activator (uPA), and thrombin.[1][2][3]
Q2: What are the known and potential off-target effects of this compound?
Due to its mechanism of action, this compound can inhibit a range of serine proteases beyond its intended target. Known off-targets include other trypsin-like serine proteases involved in coagulation and fibrinolysis such as plasmin, Factor Xa, and Factor IXa.[4][5][6] Additionally, it has been shown to be a competitive inhibitor of nitric oxide synthase (NOS), which could lead to unintended effects on signaling pathways regulated by nitric oxide.[1]
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired effect on your primary target through dose-response studies.
-
Employ control compounds: Include structurally related but inactive compounds as negative controls to ensure the observed phenotype is due to the inhibition of the intended target.
-
Utilize orthogonal approaches: Confirm your findings using non-pharmacological methods such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the target protein.
Q4: What are the signs of potential off-target effects in my cell-based assays?
Unexpected phenotypic changes, cytotoxicity at concentrations that should be selective, or results that are inconsistent with the known function of the intended target may all indicate off-target effects. It is also important to consider that inhibition of broadly acting proteases or NOS could have pleiotropic effects on cell health and signaling.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target inhibition of other serine proteases or nitric oxide synthase.
-
Troubleshooting Steps:
-
Review the literature: Check for known off-targets of this compound that could be expressed in your experimental system and could plausibly explain the observed phenotype.
-
Perform a selectivity profile: Test the inhibitory activity of this compound against a panel of purified serine proteases known to be expressed in your cells or tissue of interest. (See Experimental Protocol 1).
-
Validate with a secondary inhibitor: Use a structurally and mechanistically different inhibitor for your primary target to see if it recapitulates the observed phenotype.
-
Confirm target engagement: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging your intended target in the cellular context at the concentrations used. (See Experimental Protocol 2).
-
Problem 2: High levels of cytotoxicity observed.
-
Possible Cause: Inhibition of essential proteases or other off-targets leading to cellular toxicity.
-
Troubleshooting Steps:
-
Determine the EC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration at which this compound induces cytotoxicity in your cell line.
-
Compare with on-target potency: Compare the cytotoxicity EC50 with the IC50 for the inhibition of your target enzyme. A small window between on-target potency and cytotoxicity suggests a higher likelihood of off-target effects.
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Rescue experiment: If the cytotoxicity is hypothesized to be due to the inhibition of a specific off-target, attempt to rescue the phenotype by adding back the product of that enzymatic reaction, if possible.
-
Use a cleaner control: If available, use a more selective inhibitor for your target to see if the cytotoxicity is still observed.
-
Quantitative Data
The following table summarizes the reported inhibition constants (Ki) or dissociation constants (KD) of 4-Aminobenzimidamide (p-Aminobenzamidine) for various on- and off-targets. This data can help in designing experiments and interpreting results by providing an indication of the potential for off-target effects at different concentrations.
| Target Enzyme | Species | Inhibition Constant (Ki/KD) | Reference |
| Trypsin | Bovine | 6.1 µM (KD) | [3] |
| Thrombin | Human, Bovine | 65 µM (KD) | [3] |
| Human Tissue Kallikrein (hK1) | Human | 146 µM (Ki) | [7] |
| Nitric Oxide Synthase (NOS) | Mouse (brain) | 120 µM (Ki) | [1] |
| Urokinase-type Plasminogen Activator (uPA) | - | Weak inhibitor (µM range) | [2] |
| Plasmin | - | Inhibited by benzamidine derivatives | [5][6] |
| Factor Xa | - | Interacts with benzamidine derivatives | [4] |
| Factor IXa | - | Interacts with benzamidine derivatives | [4] |
Experimental Protocols
Protocol 1: Biochemical Selectivity Profiling Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of serine proteases.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified serine proteases (e.g., trypsin, thrombin, plasmin, Factor Xa, uPA) in their respective assay buffers to a working concentration.
-
Prepare a stock solution of the corresponding fluorogenic or chromogenic substrate for each enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each protease.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection:
-
Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the ELISA.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH for optimal 4-Aminobenzimidamide Hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of 4-Aminobenzimidamide Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the inhibitory activity of this compound against serine proteases like trypsin?
A1: The optimal inhibitory activity of this compound is closely linked to the optimal pH of its target enzyme. For trypsin, a common target, the optimal enzymatic activity is in the range of pH 7.8 to 8.7.[1] Inhibition assays are therefore typically performed in a buffer system that maintains a pH within this range, such as Tris-HCl at pH 8.0. While the inhibitor's solubility is enhanced in slightly acidic conditions, its binding and inhibitory effectiveness are paramount at the enzyme's optimal pH.
Q2: How does pH affect the interaction between this compound and the enzyme's active site?
A2: The pH of the experimental environment directly influences the protonation state of key amino acid residues in the enzyme's active site, which in turn affects inhibitor binding. For instance, in trypsin, the protonation state of Histidine-57 (His57), a key catalytic residue, modulates the binding of benzamidine derivatives.[2][3] Studies have shown that benzamidine binding is more frequent when His57 is in its neutral form, a state favored at or above its pKa of approximately 6.75.[4] The cationic amidino group of 4-Aminobenzimidamide interacts with the negatively charged Aspartate-189 (Asp189) at the bottom of the S1 specificity pocket, an interaction that is also pH-dependent due to the pKa of Asp189's carboxylate group being around 4.1.[4][5]
Q3: Is this compound stable at the optimal pH for enzyme inhibition?
A3: Yes, this compound is generally stable in the pH range recommended for trypsin inhibition assays. Studies on immobilized p-aminobenzamidine have shown it to be very stable below pH 8.[6] For preparing stock solutions and during experiments, it is advisable to use buffers within this range to ensure the compound's integrity.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for the target enzyme's activity, leading to reduced enzyme function and consequently, an inaccurate assessment of inhibition. | Verify the pH of your buffer solution using a calibrated pH meter. Adjust the pH to the optimal range for your specific protease (e.g., pH 7.8-8.7 for trypsin).[1] |
| Inhibitor Precipitation: this compound has pH-dependent solubility and may precipitate in buffers with a pH that is too high, reducing its effective concentration.[7] | Ensure the inhibitor is fully dissolved in the assay buffer. If solubility issues persist, consider preparing a concentrated stock solution in a suitable solvent like water or DMSO and then diluting it into the final assay buffer. |
| Degraded Inhibitor: Improper storage or handling of the this compound stock solution can lead to its degradation. | Prepare fresh inhibitor solutions for each experiment. Store the solid compound and stock solutions as recommended by the supplier, typically at 2-8°C. |
Issue 2: Inconsistent or Irreproducible Inhibition Results
| Possible Cause | Troubleshooting Step |
| Fluctuating pH during Assay: The buffering capacity of your system may be insufficient to maintain a stable pH throughout the experiment, especially if the reaction produces or consumes protons. | Use a buffer with a pKa close to the desired assay pH and ensure its concentration is sufficient to maintain a stable pH. |
| Variable Protonation State of Inhibitor/Enzyme: Minor shifts in pH can alter the protonation states of the inhibitor and critical enzyme residues, leading to variability in binding affinity.[2][4] | Precisely control the pH of all solutions and perform experiments at a constant, well-defined pH. |
| Inaccurate Pipetting: Errors in dispensing small volumes of the inhibitor stock solution can lead to significant variations in the final concentration. | Use calibrated pipettes and appropriate pipetting techniques. For highly potent inhibition, perform serial dilutions to work with larger, more accurate volumes. |
Data Presentation
Table 1: pH-Dependence of Key Parameters in Trypsin and its Inhibition by Benzamidine Analogs
| Parameter | Species | pKa Value | Significance | Reference |
| Active Site Residue | Trypsin | His57: ~6.75 | The neutral form of His57 is crucial for efficient catalysis and inhibitor binding. Protonation below this pH can reduce activity. | [4] |
| S1 Pocket Residue | Trypsin | Asp189: ~4.1 | The negatively charged state of Asp189 is essential for binding the positively charged amidino group of the inhibitor. | [4] |
| Optimal Activity | Trypsin | pH 7.8 - 8.7 | The pH range where the enzyme exhibits maximum catalytic efficiency. Inhibition studies should be centered within this range. | [1] |
| Stability | Immobilized p-Aminobenzamidine | Stable below pH 8 | Indicates the inhibitor is stable under typical assay conditions. | [6] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Inhibition of Trypsin
This protocol outlines a method to determine the optimal pH for the inhibitory activity of this compound against trypsin using a spectrophotometric assay with Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.
1. Reagents and Materials:
-
Trypsin (e.g., from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
A series of buffers (e.g., 50 mM Phosphate buffer for pH 6.0-7.5, 50 mM Tris-HCl for pH 7.5-9.0)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
Quartz cuvettes
-
Calibrated pH meter
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffers covering a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Trypsin Stock Solution: Prepare a concentrated stock solution of trypsin in 1 mM HCl. Store on ice.
-
Substrate Solution: Prepare a working solution of BAEE in each of the prepared buffers.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
3. Experimental Procedure:
-
For each pH value to be tested, set up a series of reactions in cuvettes.
-
Control (No Inhibitor): To a cuvette, add the appropriate buffer, the BAEE substrate solution, and water (in place of the inhibitor).
-
Inhibitor Reactions: To separate cuvettes, add the buffer, BAEE substrate solution, and varying concentrations of the this compound stock solution.
-
Equilibrate the cuvettes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, fixed amount of the trypsin stock solution to each cuvette.
-
Immediately mix and start monitoring the change in absorbance at 253 nm over time.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each reaction.
4. Data Analysis:
-
For each pH, plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) at each pH.
-
Plot the IC50 values as a function of pH. The pH at which the IC50 is lowest corresponds to the optimal pH for inhibition.
Mandatory Visualization
Caption: Workflow for determining the optimal pH for inhibitor activity.
Caption: Key interactions for competitive inhibition at optimal pH.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Resistance to 4-Aminobenzimidamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-Aminobenzimidamide Hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive inhibitor of serine proteases, with notable activity against trypsin and urokinase-type plasminogen activator (uPA). By binding to the active site of these enzymes, it blocks their proteolytic activity, which can inhibit cancer cell proliferation, invasion, and metastasis.
Q2: My cells have become resistant to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several cellular changes. The most common mechanisms include:
-
Upregulation of the uPA/uPAR System: Increased expression of urokinase (uPA) and its receptor (uPAR) can lead to enhanced downstream signaling that promotes cell survival and proliferation, overriding the inhibitory effect of the drug.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, to compensate for the inhibition of the uPA system and promote survival.
-
Target Protein Modification: Although less common, mutations in the PLAU gene (encoding uPA) or other target proteases could alter the drug's binding site, reducing its inhibitory efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of the compound in your cell line and comparing it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically assessed using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in our cell line.
This is the primary indicator of acquired resistance. The following steps will help you characterize and potentially overcome this resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resistance to this compound.
Quantitative Data Summary: Characterizing Resistant Cell Lines
The following table provides example data from experiments comparing a parental (sensitive) cell line to a resistant subline.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| IC50 (µM) | 15.2 ± 2.1 | 185.6 ± 15.3 | 12.2 |
| uPA Expression (relative) | 1.0 ± 0.1 | 4.5 ± 0.4 | 4.5 |
| uPAR Expression (relative) | 1.0 ± 0.2 | 5.1 ± 0.6 | 5.1 |
| Rhodamine 123 Efflux (%) | 25.3 ± 3.5 | 85.1 ± 6.2 | 3.4 |
| p-Akt/Total Akt Ratio | 1.0 ± 0.15 | 3.8 ± 0.3 | 3.8 |
| p-ERK/Total ERK Ratio | 1.0 ± 0.12 | 2.9 ± 0.25 | 2.9 |
Problem 2: My cells show increased expression of uPA and uPAR.
Upregulation of the target protein and its receptor is a common mechanism to overcome competitive inhibition.
Signaling Pathway: uPA/uPAR and Downstream Survival Pathways
Caption: uPA/uPAR signaling and downstream survival pathways.
Suggested Actions:
-
Confirm Upregulation: Use Western blotting or qPCR to quantify the increase in uPA and uPAR expression in the resistant cells compared to the parental line.
-
Investigate Downstream Signaling: Assess the activation status of the PI3K/Akt and MAPK/ERK pathways by performing Western blots for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).
-
Consider Combination Therapy: If downstream pathways are activated, consider co-treating the resistant cells with this compound and a PI3K inhibitor (e.g., Wortmannin) or a MEK/ERK inhibitor (e.g., U0126).
Problem 3: My cells are rapidly exporting the drug.
Increased activity of efflux pumps is a broad-spectrum mechanism of drug resistance.
Suggested Actions:
-
Assess Efflux Pump Activity: Use a fluorescent substrate assay, such as the Rhodamine 123 efflux assay, to measure the activity of ABC transporters. Increased fluorescence outside the cells in the resistant line compared to the parental line suggests higher efflux activity.
-
Identify the Specific Transporter: If possible, use specific inhibitors for different ABC transporters (e.g., Verapamil for MDR1) to identify the primary pump responsible for the efflux.
-
Co-treatment with an Efflux Pump Inhibitor: Combine this compound with a broad-spectrum or specific efflux pump inhibitor to increase the intracellular concentration of the drug and restore sensitivity.
Quantitative Data Summary: Reversing Resistance with an Efflux Pump Inhibitor
| Treatment Group | IC50 of 4-Aminobenzimidamide HCl (µM) |
| Resistant Cells | 185.6 ± 15.3 |
| Resistant Cells + Verapamil (10 µM) | 25.4 ± 3.8 |
| Parental Cells | 15.2 ± 2.1 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine the initial IC50: Culture the parental cell line and determine the IC50 of this compound using an MTT assay.
-
Initial Exposure: Treat the parental cells with a concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Increase in Concentration: Once the cells have recovered and are proliferating steadily, increase the drug concentration by 1.5 to 2-fold.
-
Repeat and Expand: Continue this stepwise increase in drug concentration over several months. At each step, allow the cells to adapt and resume normal proliferation before the next increase.
-
Characterize the Resistant Line: Once the cells can tolerate a concentration of at least 10-fold the initial IC50, characterize the resistant phenotype by re-evaluating the IC50 and investigating the potential resistance mechanisms described above.
Protocol 2: MTT Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Protein Expression and Pathway Activation
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against uPA, uPAR, p-Akt, Total Akt, p-ERK, Total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Protocol 4: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow for dye uptake.
-
Efflux Induction: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium.
-
Incubation: Incubate the cells for 1-2 hours at 37°C to allow for drug efflux. For inhibitor studies, include the efflux pump inhibitor during this step.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. A lower intracellular fluorescence in the resistant cells indicates higher efflux activity.
Refining protocols for 4-Aminobenzimidamide Hydrochloride in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzimidamide Hydrochloride in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as p-Aminobenzamidine Dihydrochloride, is a potent, reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3] Its primary applications include:
-
Protease Inhibition: It is commonly used in protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein extraction from complex samples like cell lysates, tissue homogenates, and serum.[4][5]
-
Affinity Chromatography: It can be immobilized on a resin (e.g., Benzamidine Sepharose) to purify or remove trypsin-like serine proteases from a sample.[6][7] This is particularly useful for removing thrombin after the cleavage of fusion protein tags.
-
Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmaceutical compounds.[8]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C. For long-term storage, it is recommended to keep it in a freezer. Stock solutions are generally not stable for long periods and it is often recommended to prepare them fresh.[7] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for short-term use.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and polar organic solvents like ethanol and DMSO.[9] Its solubility in aqueous buffers is pH-dependent, with higher solubility at acidic to neutral pH where the amidine and amino groups are protonated.[9]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in my buffer.
| Possible Cause | Solution |
| High pH of the buffer | The solubility of this compound decreases in basic solutions. Prepare the stock solution in a slightly acidic buffer (pH ~6) or in deionized water and then add it to your final buffer. Ensure the final pH of your working solution is not too high.[9] |
| Buffer composition | Certain buffer components can affect solubility. For example, high salt concentrations in phosphate buffers at low temperatures can lead to precipitation. |
| Concentration too high | You may be exceeding the solubility limit. Prepare a more dilute stock solution. For example, first dissolve in DMSO at a high concentration and then dilute with your aqueous buffer.[9] |
| Low temperature | Solubility of many salts decreases at lower temperatures. If you observe precipitation in a refrigerated stock solution, gently warm it to room temperature to redissolve the compound before use. |
Experimental Failures
Problem: My protein of interest is still being degraded even after adding this compound.
| Possible Cause | Solution |
| Insufficient inhibitor concentration | The effective concentration of the inhibitor may be too low for the level of protease activity in your sample. Increase the concentration of this compound in your lysis buffer. A common working concentration for benzamidine in protease inhibitor cocktails is around 1 mM.[1] |
| Incomplete protease inhibition spectrum | This compound is specific for serine proteases. Other classes of proteases (e.g., cysteine proteases, metalloproteases, aspartic proteases) may be active in your sample. Use a comprehensive protease inhibitor cocktail that includes inhibitors for other protease classes.[5][10][11] |
| Inhibitor instability | This compound solutions can be unstable. Prepare fresh solutions before each experiment.[7] |
Problem: I am seeing low recovery of my target protease during affinity chromatography with a benzamidine resin.
| Possible Cause | Solution |
| Incorrect binding buffer conditions | Ensure your binding buffer has a pH between 7.0 and 8.0 and contains a moderate salt concentration (e.g., 0.5 M NaCl) to minimize non-specific ionic interactions. |
| Inefficient elution | If using pH elution, ensure the pH is low enough (around pH 2.0-3.0) to disrupt the interaction. If using competitive elution, ensure the concentration of free p-aminobenzamidine is sufficient (e.g., 20 mM) to displace the bound protease. |
| Column overloading | The amount of protease in your sample may be exceeding the binding capacity of your column. Use a larger column volume or dilute your sample. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Moderately soluble | Solubility is pH-dependent.[9] |
| Ethanol | Soluble | |
| DMSO | Soluble | Can be used to prepare high-concentration stock solutions.[9] |
| PBS (Phosphate Buffered Saline) | Sparingly soluble | Solubility can be limited, especially at higher pH and lower temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of deionized water or a slightly acidic buffer (e.g., 100 mM MES, pH 6.0) to dissolve the powder.
-
Vortex briefly until the powder is completely dissolved.
-
If a high concentration stock is needed, dissolve the powder in 100% DMSO.
-
Bring the solution to the final desired volume with the same buffer or deionized water.
-
It is recommended to prepare the stock solution fresh for each experiment. If short-term storage is necessary, aliquot the solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Use of this compound in a Protease Inhibitor Cocktail for Cell Lysis
-
Prepare a lysis buffer appropriate for your cell type and downstream application. Keep the lysis buffer on ice.
-
Just before use, add this compound to the lysis buffer from a freshly prepared stock solution to a final concentration of 1 mM.[1]
-
For broad-spectrum protease inhibition, add other protease inhibitors to the lysis buffer. A common cocktail includes:
-
Proceed with your standard cell lysis protocol.
Protocol 3: Removal of Thrombin from a Protein Sample using Benzamidine-Agarose Affinity Chromatography
-
Column Equilibration:
-
Pack a column with Benzamidine-Agarose resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).
-
-
Sample Loading:
-
Apply the protein sample containing thrombin to the column. The sample should be in a buffer compatible with the binding buffer.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.
-
-
Elution (of bound thrombin, if desired for purification):
-
pH Elution: Elute the bound thrombin with 3-5 column volumes of a low pH elution buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Neutralize the collected fractions immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Competitive Elution: Elute the bound thrombin with 3-5 column volumes of binding buffer containing a competitive inhibitor (e.g., 20 mM p-Aminobenzamidine).
-
-
Column Regeneration:
-
Wash the column with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 column volumes of a low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5).
-
Re-equilibrate the column with binding buffer for future use.
-
For long-term storage, wash the column with 20% ethanol and store at 4°C.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Inhibition of a serine protease by 4-Aminobenzimidamide.
Caption: Logical workflow for troubleshooting protease inhibition experiments.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminobenzamidine dihydrochloride | 2498-50-2 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
Validating the Inhibitory Effect of 4-Aminobenzimidamide Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the inhibitory profile of 4-Aminobenzimidamide Hydrochloride is crucial for its effective application. This guide provides an objective comparison of its performance against other common serine protease inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound, also known as p-aminobenzamidine, is a competitive inhibitor of a range of serine proteases. Its efficacy is most pronounced against trypsin and urokinase-type plasminogen activator (uPA), with notable inhibition of other proteases such as plasmin, thrombin, and human tissue kallikrein. It also acts as a competitive inhibitor of nitric oxide synthase (NOS). This guide compares the inhibitory potency of this compound with other widely used serine protease inhibitors: Benzamidine Hydrochloride, Amiloride, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
Comparative Inhibitory Activity
The inhibitory constant (Ki) is a measure of an inhibitor's potency; a smaller Ki value indicates a more potent inhibitor. The following tables summarize the reported Ki values for this compound and its alternatives against several key serine proteases. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Inhibitory Constants (Ki) of 4-Aminobenzimidamide and Alternatives against Various Serine Proteases (in µM)
| Inhibitor | Trypsin | uPA | Thrombin | Plasmin | Human Tissue Kallikrein |
| 4-Aminobenzimidamide HCl | Strong Inhibitor (Ki not specified)[1] | 82[2] | - | - | 146[3] |
| Benzamidine HCl | 35[2] | - | 220[2] | 350[2] | 1,098[3] |
| Amiloride | - | 7[4] | No effect[4] | No effect[4] | No effect[4] |
| AEBSF | Broad spectrum inhibitor (Ki not specified) | - | Inhibits | Inhibits | Inhibits |
Mechanism of Action: Signaling Pathways
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
The urokinase-type plasminogen activator (uPA) system is centrally involved in extracellular matrix degradation, a critical process in cancer cell invasion and metastasis. This compound competitively inhibits uPA, thereby disrupting this cascade. The binding of uPA to its receptor (uPAR) on the cell surface initiates a signaling cascade that promotes cell migration, proliferation, and survival through pathways such as FAK/Src and PI3K-AKT/ERK.
Caption: uPA signaling pathway and the inhibitory action of this compound.
Nitric Oxide Synthase (NOS) Signaling Pathway
Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthases (NOS). This compound acts as a competitive inhibitor of NOS by binding to the active site, thereby preventing the conversion of L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).
Caption: Competitive inhibition of the Nitric Oxide Synthase (NOS) pathway by 4-Aminobenzimidamide.
Experimental Protocols
Determination of Inhibitory Constant (Ki) for Serine Protease Inhibition
This protocol outlines a general procedure for determining the Ki of an inhibitor using a chromogenic substrate.
Workflow for Ki Determination
Caption: Experimental workflow for determining the inhibitory constant (Ki) of a serine protease inhibitor.
Materials:
-
Purified serine protease (e.g., Trypsin, uPA)
-
This compound and other inhibitors
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a series of dilutions of this compound and other inhibitors in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the inhibitor to the designated wells. Include a control with no inhibitor.
-
Add a fixed concentration of the serine protease to all wells except for the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the mode of inhibition and the Ki value by plotting the data using methods such as the Dixon plot (1/velocity vs. inhibitor concentration) or by non-linear regression analysis fitting to the appropriate inhibition model (e.g., competitive inhibition).
-
Conclusion
This compound is a versatile and potent inhibitor of several key serine proteases, particularly trypsin and uPA. Its competitive and reversible inhibitory mechanism makes it a valuable tool in research and a potential starting point for the development of therapeutic agents targeting diseases where these proteases are dysregulated, such as cancer and inflammatory conditions. When selecting an inhibitor, researchers should consider the specific protease of interest and the desired level of selectivity. The data and protocols presented in this guide provide a foundation for making informed decisions and designing robust experiments to validate the inhibitory effects of this compound and its alternatives.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
A Comparative Guide to 4-Aminobenzimidamide Hydrochloride and Other Protease Inhibitors for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate world of biological research and drug development, the selection of an appropriate protease inhibitor is a critical determinant of experimental success. This guide provides a comprehensive comparison of 4-Aminobenzimidamide Hydrochloride against a panel of commonly utilized protease inhibitors. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a synthetic, small-molecule competitive inhibitor of serine proteases.[1] Its chemical structure, featuring a benzamidine moiety, allows it to bind to the active site of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including cancer and cardiovascular diseases.[2] Renowned for its high solubility and stability in aqueous solutions, this compound serves as a valuable tool in biochemical and cell biology research.[2]
Comparative Analysis of Inhibitory Potency
The efficacy of a protease inhibitor is quantitatively expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value signifies greater potency. The following tables summarize the inhibitory constants of this compound and other widely used protease inhibitors against several key serine proteases. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: Comparison of Inhibition Constants (Ki) for Trypsin
| Inhibitor | Target Protease | Ki Value | Mechanism of Action | Reference |
| 4-Aminobenzimidamide | Trypsin | More potent than Benzamidine | Competitive | [3] |
| Benzamidine | Trypsin | 19 µM - 35 µM | Competitive | [4][5] |
| Aprotinin | Trypsin | 0.06 pM - 2.8 x 10⁻¹¹ M | Reversible, Competitive | [6][7] |
| Leupeptin | Trypsin | 3.5 nM | Reversible, Competitive | |
| AEBSF | Trypsin | - | Irreversible | [7] |
Table 2: Comparison of Inhibition Constants (Ki/IC50) for Other Serine Proteases
| Inhibitor | Target Protease | Ki/IC50 Value | Mechanism of Action | Reference |
| 4-Aminobenzimidamide | uPA | 82 µM (Ki) | Competitive | |
| 4-Aminobenzimidamide | Human Tissue Kallikrein | 146 µM (Ki) | Competitive | [8] |
| Benzamidine | uPA | 97 µM (Ki) | Competitive | |
| Benzamidine | Plasmin | 350 µM (Ki) | Competitive | [9] |
| Benzamidine | Thrombin | 220 µM (Ki) | Competitive | [9] |
| Benzamidine | Human Tissue Kallikrein | 1,098 µM (Ki) | Competitive | [8] |
| Aprotinin | Plasmin | 1 nM - 4.0 nM (Ki) | Reversible, Competitive | [6] |
| Aprotinin | Chymotrypsin | 9 nM (Ki) | Reversible, Competitive | [6] |
| Aprotinin | Kallikrein | 0.8 nM - 30 nM (Ki) | Reversible, Competitive | [6] |
| Leupeptin | Plasmin | 3.4 µM (Ki) | Reversible, Competitive | [7] |
| Leupeptin | Kallikrein | 19 µM (Ki) | Reversible, Competitive | [10] |
| Leupeptin | Cathepsin B | 4.1 nM (Ki) | Reversible, Competitive | [7] |
| AEBSF | Chymotrypsin, Kallikrein, Plasmin, Thrombin | - (IC50 < 15 µM for Trypsin) | Irreversible | [7][11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of protease inhibitors. Below are representative protocols for spectrophotometric and fluorometric protease activity assays.
Protocol 1: Spectrophotometric Trypsin Inhibition Assay
This protocol is adapted from established methods for determining trypsin inhibitory activity using a synthetic substrate.[4][12][13]
Materials:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate solution
-
Phosphate buffer (e.g., 0.067 M, pH 7.6)
-
Inhibitor stock solutions (e.g., this compound, Benzamidine) of known concentrations
-
Spectrophotometer capable of reading at 253 nm (for BAEE) or 410 nm (for BAPNA)
-
Cuvettes
-
Test tubes
Procedure:
-
Reaction Mixture Preparation: In a series of test tubes, prepare reaction mixtures containing the phosphate buffer, trypsin solution, and varying concentrations of the inhibitor. Include control tubes with no inhibitor.
-
Pre-incubation: Incubate the test tubes at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Assay Initiation: To start the reaction, add the substrate solution to each tube and mix quickly.
-
Spectrophotometric Measurement: Transfer the reaction mixture to a cuvette and place it in the spectrophotometer. Record the change in absorbance at the appropriate wavelength (253 nm for BAEE or 410 nm for BAPNA) over a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the trypsin activity.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The Ki or IC50 value can then be calculated using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).
Protocol 2: Fluorometric Urokinase Activity Assay
This protocol outlines a sensitive method for measuring urokinase activity and its inhibition using a fluorogenic substrate.[5][14][15]
Materials:
-
Purified urokinase-type plasminogen activator (uPA)
-
Fluorogenic uPA substrate (e.g., an AMC-based peptide)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Inhibitor stock solutions (e.g., this compound) of known concentrations
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 350/450 nm or 380/450 nm.
Procedure:
-
Plate Setup: In a 96-well black microplate, add the assay buffer and the purified uPA enzyme to each well.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the designated wells. Include control wells with no inhibitor and blank wells with no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Assay Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorometric Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity in kinetic mode for 30-60 minutes at 37°C. The rate of fluorescence increase is proportional to the urokinase activity.
-
Data Analysis: Determine the reaction rate for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological relevance and experimental application of these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: Serine protease cascade in cancer.
Caption: Workflow for protease inhibitor screening.
Conclusion
This compound demonstrates itself as a potent and versatile competitive inhibitor of trypsin-like serine proteases. Its favorable properties of high solubility and stability make it a reliable choice for a variety of research applications. The comparative data presented in this guide, alongside detailed experimental protocols, offer researchers a solid foundation for selecting the most suitable protease inhibitor for their experimental needs. The provided diagrams further contextualize the role of these inhibitors in complex biological systems and their evaluation in a laboratory setting. As with any experimental reagent, researchers are encouraged to optimize conditions for their specific systems to achieve the most accurate and reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 7. chromnet.net [chromnet.net]
- 8. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. protocols.io [protocols.io]
- 14. abcam.com [abcam.com]
- 15. bioassaysys.com [bioassaysys.com]
A Head-to-Head Battle of Serine Protease Inhibitors: 4-Aminobenzimidamide Hydrochloride vs. Benzamidine Hydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, the choice of the right tool is paramount. This guide provides an objective, data-driven comparison of two widely used competitive inhibitors: 4-Aminobenzimidamide Hydrochloride and Benzamidine Hydrochloride.
Both molecules are workhorses in the lab, routinely used to prevent proteolytic degradation during protein purification and to study the function of serine proteases in various biological processes. Their structural similarity to the side chains of arginine and lysine allows them to bind to the active site of trypsin-like serine proteases, effectively blocking substrate access. However, subtle differences in their structure lead to variations in their inhibitory potency and selectivity. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and a visual representation of their mechanism of action to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Benzamidine Hydrochloride |
| Synonyms | p-Aminobenzamidine dihydrochloride | Benzamidine HCl |
| Molecular Formula | C₇H₉N₃ · 2HCl | C₇H₈N₂ · HCl |
| Molecular Weight | 208.09 g/mol | 156.61 g/mol |
| Key Structural Difference | Presence of an amino group at the para position of the benzene ring. | Lacks the para-amino group. |
Efficacy Showdown: A Quantitative Comparison of Inhibitory Potency
The efficacy of a competitive inhibitor is best expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor. The following table summarizes the reported Ki values for both compounds against a panel of common serine proteases.
| Target Protease | This compound Ki (µM) | Benzamidine Hydrochloride Ki (µM) |
| Trypsin | 6.1[1], Strong Inhibitor[2] | 21[2], 35[3] |
| Thrombin | 65[1] | 220[3], 320[2] |
| Plasmin | N/A | 350[3] |
| Urokinase-type Plasminogen Activator (uPA) | 82[2] | 97[2] |
| Human Tissue Kallikrein (hK1) | 146[4] | 1098[4] |
| Tryptase | N/A | 20[2] |
| Factor Xa | N/A | 110[2] |
| Tissue Plasminogen Activator (tPA) | N/A | 750[2] |
Note: "N/A" indicates that reliable Ki values were not found in the searched literature for this specific inhibitor-protease pair.
Based on the available data, this compound demonstrates a significantly higher potency against Trypsin and Human Tissue Kallikrein (hK1) compared to Benzamidine Hydrochloride. For Thrombin and uPA, the two inhibitors exhibit more comparable, though still distinct, potencies. It has been noted that 4-Aminobenzamidine is a slightly more potent inhibitor of trypsin than benzamidine itself.[5]
Mechanism of Action: Competitive Inhibition
Both 4-Aminobenzimidamide and Benzamidine are reversible, competitive inhibitors.[3] They function by binding to the active site of the serine protease, the same site where the natural substrate would bind. This binding is non-covalent and reversible. The inhibitor's structure, particularly the positively charged amidine group, mimics the side chains of arginine and lysine, which are the preferred cleavage sites for trypsin-like serine proteases. This structural mimicry allows the inhibitor to occupy the S1 specificity pocket of the enzyme, preventing the substrate from binding and being cleaved.
Experimental Protocols: Determining Inhibitory Potency
The following is a generalized protocol for a serine protease inhibition assay to determine the Ki of a competitive inhibitor. This protocol is based on common methodologies found in the literature.[1][6]
Objective: To determine the inhibition constant (Ki) of this compound and Benzamidine Hydrochloride against a specific serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound
-
Benzamidine Hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
-
DMSO or appropriate solvent for inhibitor stock solutions
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water) and then dilute it to the working concentration in assay buffer.
-
Prepare stock solutions of this compound and Benzamidine Hydrochloride in DMSO or assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed volume of the serine protease solution.
-
Varying concentrations of the inhibitor (or solvent control).
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition:
-
Ki = IC₅₀ / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
Applications in Research and Drug Development
Both 4-Aminobenzimidamide and Benzamidine are invaluable tools in various research and development applications:
-
Protein Purification: They are commonly included in lysis buffers to prevent the degradation of target proteins by endogenous serine proteases.
-
Enzyme Kinetics and Mechanism Studies: Their use as competitive inhibitors helps in elucidating the structure and function of serine protease active sites.[4]
-
Drug Discovery: 4-Aminobenzimidamide serves as a crucial intermediate in the synthesis of pharmaceutical agents like dabigatran etexilate, a direct thrombin inhibitor.[4] Benzamidine and its derivatives are also explored for the development of new therapeutic agents targeting proteases.[5]
-
Diagnostics: These compounds can be employed in diagnostic assays to detect conditions related to protease activity.
Conclusion
Both this compound and Benzamidine Hydrochloride are effective and widely used competitive inhibitors of serine proteases. The choice between them will largely depend on the specific application and the target protease.
This compound is the more potent inhibitor for certain key proteases like trypsin and human tissue kallikrein, making it a preferred choice when strong inhibition of these enzymes is required.
Benzamidine Hydrochloride , while generally less potent, has a broader characterization against a wider range of proteases and remains a cost-effective and reliable option for general protease inhibition during protein purification and in various biochemical assays.
Ultimately, the experimental data presented in this guide should empower researchers to make an informed decision based on the specific requirements of their experiments, balancing the need for potency, selectivity, and cost-effectiveness.
References
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human mast cell tryptase by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Aminobenzimidamide Hydrochloride in Cross-Reactivity Studies
For Immediate Release
A Comprehensive Guide to the Cross-Reactivity Profile of 4-Aminobenzimidamide Hydrochloride for Researchers and Drug Development Professionals
This publication provides a detailed comparison of this compound, a well-established serine protease inhibitor, with alternative compounds. This guide includes a summary of quantitative binding data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Comparison with Alternative Compounds
4-Aminobenzimidamide is a competitive inhibitor of trypsin-like serine proteases, binding to the active site of these enzymes.[1] Its efficacy is often compared to other benzamidine derivatives and small molecule inhibitors. The following table summarizes the inhibitory constants (Ki) and dissociation constants (KD) of 4-aminobenzimidamide and its parent compound, benzamidine, against several common serine proteases. A lower Ki or KD value indicates stronger binding affinity.
| Compound | Target Protease | Inhibition Constant (Ki) / Dissociation Constant (KD) (µM) |
| 4-Aminobenzimidamide | Trypsin | 6.1 (KD)[2] |
| Thrombin | 65 (KD)[2] | |
| Plasmin | Data not consistently available in a comparable format | |
| Human Tissue Kallikrein (hK1) | 146[3] | |
| Urokinase type Plasminogen Activator (uPA) | 82[2] | |
| Benzamidine | Trypsin | 35[4] |
| Thrombin | 220[4] | |
| Plasmin | 350[4] | |
| Human Tissue Kallikrein (hK1) | 1098[3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Experimental Protocols
Serine Protease Enzyme Kinetic Assay (General Protocol)
This protocol outlines a general procedure for determining the kinetic parameters of a serine protease inhibitor using a chromogenic substrate.[5]
Materials and Reagents:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate specific to the protease
-
This compound (test inhibitor)
-
Assay Buffer (e.g., Tris-HCl, HEPES at appropriate pH)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in a suitable buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add a small volume of the inhibitor dilutions to the test wells. For control wells, add the same volume of solvent (e.g., DMSO).
-
Add the serine protease solution to all wells except for the blank.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength at regular intervals using a microplate reader to monitor the progress of the reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
Plot the reaction velocities against the substrate concentration to determine kinetic parameters such as Km and Vmax in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) can be calculated from these parameters.
-
ELISA-based Competitive Trypsin Inhibition Assay
This protocol describes a high-throughput method to screen and compare the efficiency of trypsin inhibitors.[6][7]
Materials and Reagents:
-
Trypsin
-
Capture inhibitor (a known trypsin inhibitor to be coated on the plate)
-
Competing inhibitor (e.g., this compound)
-
Trypsin-specific antibody
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
-
ELISA plates
-
Plate washer and reader
Procedure:
-
Coating and Blocking:
-
Coat the wells of an ELISA plate with a solution of the capture inhibitor and incubate.
-
Wash the wells and block the remaining protein-binding sites with a blocking buffer (e.g., 1% Casein in PBS).
-
-
Competitive Binding:
-
Prepare serial dilutions of the competing inhibitor (this compound).
-
Mix the competing inhibitor dilutions with a constant concentration of trypsin.
-
Add these mixtures to the coated and blocked wells and incubate. During this step, the free trypsin will bind to either the capture inhibitor on the plate or the competing inhibitor in the solution.
-
-
Detection:
-
Wash the wells to remove unbound trypsin and competing inhibitor-trypsin complexes.
-
Add a trypsin-specific primary antibody to each well and incubate.
-
Wash the wells and add an enzyme-conjugated secondary antibody. Incubate.
-
Wash the wells and add the appropriate substrate.
-
-
Data Analysis:
-
Measure the absorbance at the corresponding wavelength. The signal intensity will be inversely proportional to the concentration of the competing inhibitor.
-
Plot the absorbance against the concentration of the competing inhibitor to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[6][7]
-
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of serine protease inhibition and a typical experimental workflow.
Caption: Mechanism of competitive inhibition of a serine protease.
Caption: Experimental workflow for a competitive inhibition assay.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 3. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Confirming the Specificity of 4-Aminobenzimidamide Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and interpretable experimental data. This guide provides a comprehensive comparison of 4-Aminobenzimidamide Hydrochloride with other common serine protease inhibitors, offering supporting experimental data, detailed protocols for specificity testing, and visualizations to clarify complex concepts.
Introduction to this compound
This compound is a competitive inhibitor of serine proteases, enzymes that play crucial roles in a vast array of physiological and pathological processes. Its chemical structure, featuring a benzamidine group, mimics the side chain of arginine, allowing it to bind to the active site of trypsin-like serine proteases that preferentially cleave after arginine or lysine residues. While it is a potent inhibitor of trypsin, its efficacy against other serine proteases varies, making a thorough specificity assessment essential.
Comparative Analysis of Serine Protease Inhibitors
To contextualize the specificity of this compound, this guide compares it with three other widely used serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), Leupeptin, and Aprotinin.
Data Presentation: Inhibition Constants (Kᵢ) of Serine Protease Inhibitors
The following table summarizes the reported inhibition constants (Kᵢ) of this compound and its alternatives against a panel of common serine proteases. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Protease | 4-Aminobenzimidamide Kᵢ (µM) | AEBSF | Leupeptin Kᵢ | Aprotinin Kᵢ |
| Trypsin | 6.1[1], 35[2] | Irreversible Inhibitor[3] | 0.035 µM[2] | 0.00006 pM[4] |
| Thrombin | 65[1] | Irreversible Inhibitor[3] | No Inhibition[5] | - |
| Plasmin | - | Irreversible Inhibitor[3] | 3.4 µM[2] | - |
| uPA (urokinase-type Plasminogen Activator) | 82 | - | - | - |
| Kallikrein (plasma) | 146[6] | Irreversible Inhibitor[3] | 19 µM[2] | - |
| Chymotrypsin | - | Irreversible Inhibitor[3] | No Inhibition[2] | 9 nM |
| Cathepsin B | - | - | 0.006 µM[2] | - |
| Calpain | - | - | 0.01 µM[2] | - |
Note: AEBSF is an irreversible inhibitor, and its potency is often described by a second-order rate constant (kᵢₙₐcₜ/Kᵢ) rather than a simple Kᵢ. Direct comparison of Kᵢ values with irreversible inhibitors should be done with caution. Data for some inhibitor-protease pairs may not be available in the public domain and are indicated by "-".
Off-Target Considerations
Beyond their primary targets, small molecule inhibitors can interact with other proteins, leading to off-target effects that can confound experimental results.
| Inhibitor | Known Off-Target(s) |
| 4-Aminobenzimidamide | Nitric Oxide Synthase (NOS) (Kᵢ = 120 µM)[7] |
| AEBSF | Covalently modifies tyrosine, lysine, and histidine residues[3][8]. Inhibits NADPH oxidase[9]. |
| Leupeptin | Inhibits some cysteine proteases (e.g., Cathepsin B, Calpain)[2]. |
| Aprotinin | Affects physiological processes like fibrinolysis and platelet function[10][11]. |
Experimental Protocols for Specificity Determination
To empirically determine the specificity of this compound, researchers can perform enzyme inhibition assays. Below are detailed protocols for determining the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Protocol 1: Determination of IC₅₀ for Trypsin Inhibition using a Chromogenic Substrate
This protocol utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). The final concentration in the assay should be in the low nanomolar range and should be optimized to give a linear reaction rate for at least 10-15 minutes.
-
BAPNA Substrate Solution: Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (typically around the Kₘ value for trypsin, which is in the micromolar range).
-
Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations to be tested (e.g., from 0.01x to 100x the expected Kᵢ).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or buffer for the control (no inhibitor) wells.
-
Trypsin solution.
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the BAPNA substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Kᵢ for a Competitive Inhibitor
The inhibition constant (Kᵢ) for a competitive inhibitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known to be competitive and the substrate concentration and its Michaelis constant (Kₘ) are known.
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
Kᵢ: Inhibition constant
-
IC₅₀: 50% inhibitory concentration
-
[S]: Substrate concentration
-
Kₘ: Michaelis constant of the substrate for the enzyme
Procedure:
-
Determine the Kₘ of the Substrate: Before determining the Kᵢ, the Kₘ of the substrate for the enzyme under the specific assay conditions must be experimentally determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC₅₀: Follow Protocol 1 to determine the IC₅₀ of this compound at a fixed substrate concentration.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the Kᵢ value.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental design and underlying principles, the following diagrams have been generated using the DOT language.
References
- 1. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Leupeptin - Wikipedia [en.wikipedia.org]
- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Aprotinin inhibits plasmin-induced platelet activation during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of high-dose aprotinin on blood loss, platelet function, fibrinolysis, complement, and renal function after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Prominent Serine Protease Inhibitors: 4-Aminobenzimidamide Hydrochloride and AEBSF
For Immediate Publication
[City, State] – [Date] – In the intricate world of biochemical research and drug development, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of two widely used serine protease inhibitors: 4-Aminobenzimidamide Hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective properties, mechanisms of action, and performance data to facilitate an informed choice for specific research applications.
Executive Summary
This compound is a competitive inhibitor, reversibly binding to the active site of serine proteases. It is particularly effective against trypsin-like enzymes. In contrast, AEBSF is an irreversible inhibitor that covalently modifies the active site serine residue, leading to permanent inactivation of the enzyme. AEBSF exhibits broad-spectrum activity against a range of serine proteases. The choice between these two inhibitors depends on the specific experimental requirements, such as the need for reversible or irreversible inhibition, the target protease, and considerations of stability and cytotoxicity.
Physicochemical and Biochemical Properties
A fundamental understanding of the distinct properties of each inhibitor is essential for their effective application.
| Property | This compound | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride HCl) |
| CAS Number | 2498-50-2[1] | 30827-99-7[2] |
| Molecular Formula | C₇H₉N₃ · 2HCl[1] | C₈H₁₀FNO₂S · HCl[2] |
| Molecular Weight | 208.09 g/mol [1] | 239.69 g/mol [2] |
| Inhibition Mechanism | Competitive, Reversible[3][4] | Irreversible (Covalent Modification)[2][5] |
| Target Specificity | Primarily trypsin-like serine proteases[6] | Broad-spectrum: trypsin, chymotrypsin, thrombin, plasmin, kallikrein[2][7][8][9][10] |
| Solubility | Soluble in water[6] | Soluble in water (up to 100 mM) and DMSO |
| Stability | Sensitive to oxidation; fresh solutions are recommended[6]. | More stable in aqueous solutions than PMSF, especially at low pH. Stability decreases above pH 7. Half-life at pH 7.0, 37°C is approximately 6 hours[11][12]. |
| Toxicity | Data not readily available. | Lower toxicity than PMSF and DFP. LD50 (oral, mouse) > 2800 mg/kg[13]. LD50 (i.v., mouse) is 76 mg/kg[12]. |
Mechanism of Action
The fundamental difference in how these two inhibitors interact with their target proteases dictates their application in various experimental settings.
4-Aminobenzimidamide: A Competitive Inhibitor
4-Aminobenzimidamide functions as a competitive inhibitor by mimicking the natural substrate of the protease. Its amidine group binds to the S1 pocket of trypsin-like serine proteases, which typically recognizes arginine or lysine residues. This binding is reversible, meaning the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme activity.
Competitive inhibition by 4-Aminobenzimidamide.
AEBSF: An Irreversible Inhibitor
AEBSF, a sulfonyl fluoride, acts as an irreversible inhibitor. It initially binds to the active site of the serine protease. The highly reactive sulfonyl fluoride moiety then covalently modifies the hydroxyl group of the catalytic serine residue. This forms a stable sulfonyl-enzyme complex, rendering the enzyme permanently inactive.
Irreversible inhibition by AEBSF.
Comparative Performance Data
Direct comparison of the inhibitory potency of 4-Aminobenzimidamide and AEBSF is challenging due to the different kinetic parameters typically reported for reversible and irreversible inhibitors (Kᵢ vs. IC₅₀/kᵢₙₐ꜀ₜ). The following tables summarize the available data for a selection of common serine proteases.
Inhibitory Potency
Table 1: Inhibition Constants (Kᵢ) for p-Aminobenzamidine (non-hydrochloride form of 4-Aminobenzimidamide)
| Target Protease | Kᵢ (µM) | Reference |
| Trypsin (bovine) | 6.1 | [14] |
| Thrombin (human) | 65 | [14] |
| Plasmin (human) | Competitive inhibitor | [3] |
| Urokinase-type Plasminogen Activator (uPA) | 82 | [15] |
| Human Tissue Kallikrein (hK1) | 146 ± 10 | [4] |
Note: Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex for a competitive inhibitor. A lower Kᵢ indicates a more potent inhibitor.
Table 2: Inhibitory Potency of AEBSF
| Target Protease | Parameter | Value | Reference |
| Trypsin | IC₅₀ | < 15 µM | [16] |
| Chymotrypsin | k₂/[I] (M⁻¹s⁻¹) | 18.7 | [12] |
| Thrombin | k₂/[I] (M⁻¹s⁻¹) | 1.28 | [12] |
| Plasmin | k₂/[I] (M⁻¹s⁻¹) | 0.19 | [12] |
| Plasma Kallikrein | k₂/[I] (M⁻¹s⁻¹) | 0.30 | [12] |
Note: IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50% under specific experimental conditions. k₂/[I] is the second-order rate constant for irreversible inhibition, reflecting the efficiency of inactivation. A higher value indicates a more efficient inhibitor.
Stability in Aqueous Solution
Table 3: Comparative Stability
| Inhibitor | Condition | Half-life | Reference |
| AEBSF | pH 7.0, 37°C | ~6 hours (339 minutes) | [11] |
| AEBSF | pH 8.6, 37°C | ~2.4 hours (141 minutes) | [11] |
| AEBSF | pH 7.0, 25°C | ~26.6 hours (1597 minutes) | [11] |
| 4-Aminobenzimidamide HCl | General | Sensitive to oxidation; fresh solutions recommended. | [6] |
Cytotoxicity
Table 4: Comparative Toxicity
| Inhibitor | Parameter | Value | Species | Reference |
| AEBSF | LD₅₀ (oral) | > 2800 mg/kg | Mouse | [13] |
| AEBSF | LD₅₀ (intravenous) | 76 mg/kg | Mouse | [12] |
| 4-Aminobenzimidamide HCl | LD₅₀ | Not readily available | - |
AEBSF is noted for its low toxicity, allowing for its use in cell culture at concentrations up to 0.25 mM with no evident inhibition of cell viability[12].
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of these compounds. Specific concentrations and incubation times may need to be optimized for the particular enzyme and substrate being used.
Experimental Workflow: Enzyme Inhibition Assay
A generalized workflow for assessing enzyme inhibition.
Protocol 1: Determination of Kᵢ for this compound (Competitive Inhibitor)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the target serine protease in assay buffer.
-
Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the target protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of this compound.
-
Add a fixed concentration of the serine protease to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a series of substrate concentrations to the wells.
-
Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk or Dixon plot of the data.
-
The Kᵢ can be determined from the intersection of the lines on the plot.
-
Protocol 2: Determination of IC₅₀ for AEBSF (Irreversible Inhibitor)
-
Reagent Preparation:
-
Prepare a stock solution of AEBSF in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of the target serine protease in a suitable buffer.
-
Prepare a stock solution of a chromogenic or fluorogenic substrate.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of AEBSF.
-
Add a fixed concentration of the serine protease to each well.
-
Incubate for a fixed period (e.g., 15-30 minutes) at a constant temperature to allow for covalent modification.
-
Initiate the reaction by adding a fixed concentration of the substrate (typically at or near the Kₘ value).
-
Measure the residual enzyme activity by monitoring product formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each AEBSF concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the AEBSF concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve, which is the concentration of AEBSF that causes 50% inhibition of the enzyme's activity.
-
Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity Assessment
-
Cell Culture:
-
Seed cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and AEBSF in cell culture medium.
-
Replace the existing medium with the medium containing the inhibitors at various concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Conclusion and Recommendations
The selection between this compound and AEBSF should be guided by the specific goals of the research.
-
This compound is the inhibitor of choice when a reversible, competitive mode of action is desired, particularly for targeting trypsin-like serine proteases . Its application is well-suited for studies involving enzyme kinetics where recovery of enzyme activity is necessary, or in affinity chromatography for the purification of serine proteases.
-
AEBSF is a more suitable option for applications requiring broad-spectrum, irreversible inhibition of serine proteases. Its enhanced stability in aqueous solutions and lower toxicity compared to other irreversible inhibitors like PMSF make it a reliable choice for long-term experiments, use in cell culture, and for the complete and permanent inactivation of a wide range of serine proteases during protein purification.
Researchers should carefully consider the kinetic parameters, stability, and cytotoxicity profiles presented in this guide to make an informed decision that best aligns with their experimental design and objectives.
References
- 1. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 7. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. AEBSF, Hydrochloride [sigmaaldrich.com]
- 10. purescience.co.nz [purescience.co.nz]
- 11. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. mpbio.com [mpbio.com]
- 14. p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to 4-Aminobenzimidamide Hydrochloride for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Aminobenzimidamide Hydrochloride with other common serine protease inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on trypsin and urokinase-type plasminogen activator (uPA), key enzymes in various physiological and pathological processes.
Performance Comparison of Serine Protease Inhibitors
The inhibitory activity of this compound and its alternatives against trypsin and urokinase is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparing the potency of enzyme inhibitors. A lower value indicates a higher potency.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| 4-Aminobenzimidamide | Trypsin | 146 µM[1] | - |
| Urokinase (uPA) | - | - | |
| Benzamidine | Trypsin | 35 µM[2], 22.2 µM[3] | - |
| Urokinase (uPA) | - | - | |
| Gabexate Mesylate | Trypsin | - | 9.4 µM[4] |
| Urokinase (uPA) | 1.3 µM[5] | - | |
| AEBSF | Trypsin, Chymotrypsin, Plasmin, Kallikrein, Thrombin | - | ~300 µM (for Aβ production inhibition)[6] |
| Amiloride Hydrochloride | Urokinase (uPA) | - | 7-12 µM, 16.6 µM[7] |
Note: The inhibitory activity can vary depending on the experimental conditions.
Alternatives to this compound
Several alternatives to this compound are available for the inhibition of serine proteases.[8] These can be broadly categorized as follows:
-
Other Benzamidine Derivatives: Compounds like benzamidine itself are reversible competitive inhibitors of trypsin and other trypsin-like serine proteases.[2][3] Multivalent benzamidine inhibitors have also been developed to enhance potency.[9]
-
Broad-Spectrum Serine Protease Inhibitors: AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[10] It is more stable in aqueous solutions than PMSF. Gabexate mesylate is another synthetic inhibitor with a broad spectrum of activity against serine proteases.[11][12]
-
Protease Inhibitor Cocktails: For applications requiring the inhibition of a wide variety of proteases, commercially available cocktails are often used.[8][13][14][15] These cocktails typically contain a mixture of inhibitors targeting serine, cysteine, aspartic, and metalloproteases.[8][13][15]
Signaling Pathway: Urokinase-Type Plasminogen Activator (uPA) and Extracellular Matrix Degradation
The urokinase-type plasminogen activator (uPA) system plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cell migration and tissue remodeling in both normal and pathological conditions, such as cancer metastasis.[16] The key steps in this pathway are the conversion of the zymogen plasminogen to the active serine protease plasmin by uPA.[16][17][18] Plasmin, in turn, can directly degrade various components of the ECM, including fibronectin and laminin, and can also activate other proteases like matrix metalloproteinases (MMPs), which further contribute to ECM breakdown.[19][20][21]
Caption: uPA-mediated extracellular matrix degradation pathway.
Experimental Workflow: Enzyme Inhibition Assay
The general workflow for determining the inhibitory effect of a compound on a target enzyme involves measuring the enzyme's activity in the presence and absence of the inhibitor. This is often done using a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme.
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocols
Trypsin Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against trypsin using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-Benzoyl-L-Arginine Ethyl Ester (BAEE) as substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)[22] or Sodium Phosphate Buffer (67 mM, pH 7.6)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis.
-
Prepare a stock solution of the substrate (e.g., L-BAPNA in DMSO) and then dilute it to the working concentration in the assay buffer.[22]
-
Prepare a series of dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank: Assay buffer and substrate solution.
-
Control (Uninhibited): Trypsin solution, assay buffer, and solvent used for the inhibitor.
-
Test (Inhibited): Trypsin solution and the desired concentration of the inhibitor.
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[23]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for p-nitroaniline released from L-BAPNA or 253 nm for BAEE hydrolysis) at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be determined using Dixon or Lineweaver-Burk plots.[22]
-
Urokinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound on urokinase activity using a fluorogenic substrate.
Materials:
-
Human Urokinase (uPA)
-
Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))[24][25]
-
Urokinase Assay Buffer
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute the human urokinase to the desired working concentration in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Setup:
-
In a black 96-well microplate (to minimize background fluorescence), add the following to triplicate wells:
-
Blank: Assay buffer and substrate solution.
-
Control (Uninhibited): Urokinase solution, assay buffer, and the solvent for the inhibitor.
-
Test (Inhibited): Urokinase solution and the desired concentration of the inhibitor.
-
-
-
Pre-incubation:
-
Mix the components in the wells and pre-incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for inhibitor-enzyme interaction.[24]
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at ~350 nm and emission at ~450 nm for AFC) at regular time points.[24]
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the percent inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value. Further kinetic analysis can be performed to determine the Ki.
-
References
- 1. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabexate mesylate (1798) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Gabexate Mesilate | 56974-61-9 | Benchchem [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Gabexate mesylate | CAS:56974-61-9 | Trypsin-like serine proteinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. bosterbio.com [bosterbio.com]
- 15. goldbio.com [goldbio.com]
- 16. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 18. Laminin Degradation by Plasmin Regulates Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Degradation of human plasma and extracellular matrix fibronectin by tissue type plasminogen activator and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking 4-Aminobenzimidamide Hydrochloride Against Novel Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibition, 4-Aminobenzimidamide Hydrochloride has long been a staple tool for researchers. However, the emergence of new inhibitors necessitates a thorough evaluation of its performance against these novel alternatives. This guide provides an objective, data-driven comparison of this compound with two other significant serine protease inhibitors: Nafamostat Mesylate and AEBSF Hydrochloride. We will delve into their mechanisms of action, inhibitory potencies, and provide detailed experimental protocols to support your research and development endeavors.
Inhibitor Profiles and Mechanisms of Action
This compound is a competitive, reversible inhibitor of serine proteases, with a strong affinity for trypsin and a moderate inhibitory effect on urokinase-type plasminogen activator (uPA).[1][2][3] Its mechanism relies on the interaction of its benzamidine group with the S1 pocket of the protease active site.
Nafamostat Mesylate , a broad-spectrum serine protease inhibitor, functions as a potent, reversible inhibitor of trypsin and other proteases.[4] It is known for its rapid action and has been investigated for various therapeutic applications, including as an anticoagulant.[5]
AEBSF Hydrochloride (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[6][7][8] Unlike reversible inhibitors, AEBSF forms a stable, covalent bond with the active site serine residue, leading to permanent inactivation of the enzyme.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibitory potency (Ki and IC50 values) of the three compounds against their primary targets, trypsin and urokinase-type plasminogen activator (uPA). It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target Enzyme | Parameter | Value |
| 4-Aminobenzimidamide HCl | Trypsin | Ki | Value not found in direct comparative studies |
| uPA | Ki | 82 µM[1][2][3] | |
| Nafamostat Mesylate | Trypsin | Ki | 15 nM[4] / 11.5 µM[9] |
| uPA | IC50 | 2.5 nM[10] | |
| AEBSF Hydrochloride | Trypsin | IC50 | < 15 µM[11] |
| uPA | IC50 | Value not found; inhibits related protease plasmin |
Note: The significant difference in the reported Ki values for Nafamostat against trypsin may be attributed to different experimental methodologies, such as one study investigating it as a time-dependent inhibitor.[9]
Experimental Protocols
To facilitate reproducible and comparative studies, detailed protocols for key serine protease inhibition assays are provided below.
Trypsin Inhibition Assay (Chromogenic)
This protocol is adapted from standard enzymatic procedures for determining trypsin inhibition.[12][13][14]
Materials:
-
Bovine Pancreatic Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Calcium Chloride (CaCl2)
-
Inhibitor stock solutions (4-Aminobenzimidamide HCl, Nafamostat Mesylate, AEBSF HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare a series of dilutions of the inhibitor to be tested.
-
In a 96-well plate, add the trypsin solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings at regular intervals to monitor the rate of p-nitroaniline production.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Urokinase Inhibition Assay (Fluorometric)
This protocol is based on commercially available urokinase activity assay kits.[15][16][17][18]
Materials:
-
Human Urokinase
-
Fluorogenic urokinase substrate (e.g., containing 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer (specific to the kit)
-
Inhibitor stock solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of human urokinase in the provided assay buffer.
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well black plate, add the urokinase solution to each well.
-
Add the various concentrations of the inhibitor to the designated wells.
-
Incubate the plate at the recommended temperature for the specified time.
-
Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).
-
Monitor the increase in fluorescence over time.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Visualizing Experimental and Logical Relationships
To better understand the concepts discussed, the following diagrams illustrate key workflows and pathways.
References
- 1. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Aminobenzamidine dihydrochloride | CAS#:2498-50-2 | Chemsrc [chemsrc.com]
- 4. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. ubpbio.com [ubpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Urokinase Activity Assay Kit, Fluorogenic | QIA125 [merckmillipore.com]
- 16. abcam.com [abcam.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. AffiASSAY® Urokinase Activity Fluorometric Assay Kit | AffiGEN [affiassay.com]
Reproducibility of Serine Protease Inhibition: A Comparative Guide to 4-Aminobenzimidamide Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-Aminobenzimidamide Hydrochloride, a widely used serine protease inhibitor, and its common alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in experimental design and ensure the reliability of research outcomes.
Performance Comparison of Serine Protease Inhibitors
The inhibitory activity of this compound and its alternatives against two common serine proteases, Trypsin and urokinase-type Plasminogen Activator (uPA), is summarized below. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.
Trypsin Inhibition
| Inhibitor | Organism/Source | Ki | IC50 |
| 4-Aminobenzimidamide | Bovine | 146 µM[1] | - |
| Benzamidine | Bovine | 22.2 µM - 35 µM[2][3] | - |
| Leupeptin | Microbial | 3.5 nM - 35 nM[4][5][6] | ~0.8 µM[4] |
| Aprotinin (BPTI) | Bovine | 0.06 pM - 2.8 x 10⁻¹¹ M[7][8][9] | 0.06 - 0.80 µM[10] |
| Soybean Trypsin Inhibitor (SBTI) | Glycine max | 6.52 x 10⁻⁹ M[11] | - |
urokinase-type Plasminogen Activator (uPA) Inhibition
| Inhibitor | Organism/Source | Ki | IC50 |
| 4-Aminobenzimidamide | Human | - | - |
| Benzamidine | Human | - | - |
| Amiloride | Human | 2.4 µM - 7 µM[12][13][14] | 6.3 - 28.4 µM[15] |
| B428 (4-Iodobenzo(b)thiophene-2-carboxamidine) | Human | 100 nM - 0.53 µM[12][16] | 0.32 µM[16] |
| Aprotinin (BPTI) | Human | 8.0 µM[8] | - |
Experimental Protocols
To ensure the reproducibility of experiments involving serine protease inhibition, detailed methodologies are crucial. Below are standardized protocols for assessing the inhibitory activity of compounds like this compound against Trypsin and uPA.
Trypsin Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.
Materials:
-
Trypsin (from bovine pancreas)
-
This compound and/or alternative inhibitors
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
30% Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Trypsin in 1 mM HCl to a stock concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of BAPNA in DMSO (e.g., 40 mg/mL) and then dilute to a working concentration (e.g., 1 mg/mL) in pre-warmed Tris buffer.[17][18]
-
Prepare a stock solution of this compound and other inhibitors in an appropriate solvent (e.g., water or DMSO). Create a dilution series to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Trypsin solution
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 100 µL).
-
Include controls: a "no enzyme" blank and a "no inhibitor" positive control.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the BAPNA working solution to each well (e.g., 100 µL).
-
Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), during which the color will develop.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki value, the experiment should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.
-
uPA Inhibition Assay Protocol
This protocol describes a chromogenic assay for uPA activity in a 96-well plate format.
Materials:
-
Human urokinase-type Plasminogen Activator (uPA)
-
This compound and/or alternative inhibitors
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute human uPA in assay buffer to a working concentration.
-
Dissolve the chromogenic substrate in sterile water or assay buffer.
-
Prepare a stock solution of this compound and other inhibitors and create a dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
-
The final volume should be consistent before adding the enzyme and substrate.
-
-
Enzymatic Reaction:
-
Add the uPA solution to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time (kinetic read) or incubate for a fixed period (e.g., 30-60 minutes) for an endpoint reading.[20]
-
-
Measurement:
-
For a kinetic assay, record the rate of change in absorbance (Vmax).
-
For an endpoint assay, read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reaction rates or endpoint absorbances compared to the "no inhibitor" control.
-
Determine the IC50 value as described for the trypsin assay.
-
Ki values can be determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
-
Visualizing Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Leupeptin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amiloride selectively inhibits the urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
Side-by-side comparison of 4-Aminobenzimidamide Hydrochloride from different suppliers
An Essential Guide to Selecting 4-Aminobenzimidamide Hydrochloride: A Side-by-Side Comparison
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This compound, a potent serine protease inhibitor, is a critical tool in various biochemical and pharmaceutical research applications.[1][2][3] Its efficacy is highly dependent on its purity and integrity. This guide provides a comprehensive side-by-side comparison of this compound from various suppliers, complete with supporting data and detailed experimental protocols to aid in making an informed purchasing decision.
Product Specifications from Leading Suppliers
The following table summarizes the key specifications of this compound as provided by prominent chemical suppliers. It is important to note that this data is based on information made publicly available by the suppliers and may vary between batches. For the most accurate and lot-specific information, always refer to the supplier's Certificate of Analysis (CoA).
| Supplier | Catalog Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Storage Temperature |
| Sigma-Aldrich | 857661 | ≥98% | C₇H₉N₃·2HCl | 208.09 | 2498-50-2 | Crystals | 2-8°C |
| APExBIO | B5456 | ≥98.00% or ≥99.92% | C₇H₁₁Cl₂N₃ | 208.09 | 2498-50-2 | Not Specified | -20°C |
| Chem-Impex | 01705 | ≥99% (Assay) | C₇H₉N₃·2HCl | 208.09 | 2498-50-2 | Off-white to yellow powder | 0-8°C |
| TCI America | A2115 | >98.0% | C₇H₁₁Cl₂N₃ | 208.09 | 2498-50-2 | Not Specified | Not Specified |
| Carl ROTH | CN71.1 | ≥98% | C₇H₉N₃ · 2HCl | 208.09 | 2498-50-2 | Not Specified | +4°C |
Experimental Protocols for Quality Assessment
To ensure the quality and performance of this compound, several key experiments should be performed. These protocols provide a framework for researchers to conduct their own independent verification.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of chemical compounds. A reverse-phase HPLC (RP-HPLC) method is commonly employed for polar compounds like 4-Aminobenzimidamide.[4][5][6]
Objective: To determine the percentage purity of this compound from different suppliers by separating the main compound from any potential impurities.
Materials:
-
This compound samples from each supplier
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Phosphoric acid[4]
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare solutions of this compound from each supplier at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm[6]
-
Column Temperature: 25 °C
-
Elution: Isocratic or gradient elution can be used. For isocratic, a fixed mobile phase composition is used. For gradient, the composition of the mobile phase is changed over time.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatograms should match that of the standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Assessment of Serine Protease Inhibition
The primary biological function of 4-Aminobenzimidamide is the inhibition of serine proteases like trypsin.[3] An in vitro enzyme inhibition assay can be used to compare the inhibitory potency of the compound from different suppliers.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound from different suppliers against a model serine protease, trypsin.
Materials:
-
This compound samples from each supplier
-
Trypsin (e.g., from bovine pancreas)
-
A suitable chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Method:
-
Solution Preparation: Prepare stock solutions of this compound from each supplier in the assay buffer. Also, prepare solutions of trypsin and the substrate in the same buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of trypsin to each well. Then, add serial dilutions of the this compound samples to different wells. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined from the resulting dose-response curve.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
References
- 1. sonwuapi.com [sonwuapi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Safety Operating Guide
Proper Disposal of 4-Aminobenzimidamide Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Aminobenzimidamide Hydrochloride, a compound that requires careful handling due to its potential health hazards. Adherence to these procedures is essential to protect personnel and the environment.
I. Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated areas.
Key Hazards:
Before beginning any disposal process, ensure that you are wearing the following PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
II. Segregation and Collection of Waste
Proper segregation of chemical waste at the source is fundamental to safe disposal.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and compatible container for the collection of this compound waste. The container must have a secure, leak-proof screw-on cap[4].
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". Do not use abbreviations[5]. The label should also include the date of waste generation, the laboratory or room number, and the name of the principal investigator[5].
-
Waste Compatibility: Do not mix this compound waste with other incompatible waste streams. Store waste containers in a designated and well-ventilated secondary containment area to prevent spills and accidental mixing[4][6].
III. Disposal Procedure for Unused or Contaminated Solid Material
For the disposal of expired, unused, or contaminated solid this compound:
-
Collection: Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust during this process[1][2].
-
Container Sealing: Once the waste is collected, securely seal the container to prevent any leakage or spillage[4].
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, following all institutional and local regulations regarding storage time limits[4].
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5]. One safety data sheet specifies that the disposal method should be an industrial combustion plant[2].
IV. Disposal of Contaminated Labware and Debris
Items such as gloves, weighing boats, and absorbent paper contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid debris into a designated hazardous waste bag or container. If using a bag, it should be a clear, heavy-duty plastic bag to allow for visual inspection[4].
-
Labeling: Clearly label the bag or container with "Hazardous Waste" and list the chemical contaminant (this compound).
-
Disposal: This waste should be collected and disposed of through your institution's hazardous waste program[5].
V. Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue[6][7]. Water can be used as a rinsing solvent.
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and treated as hazardous waste. [6][7] This rinsate should be added to a designated aqueous hazardous waste container.
-
Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label[7]. The decontaminated container can then typically be disposed of in the regular trash[6][7]. Always confirm this with your local EHS guidelines.
VI. Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for drain disposal) are available for this compound. The general recommendation is to treat all concentrations as hazardous waste.
| Parameter | Value | Source |
| pH for Drain Disposal | Not Applicable | General guidance prohibits drain disposal[1][8] |
| Concentration Limits | Treat all concentrations as hazardous waste | Precautionary principle |
VII. Experimental Protocols
The standard and recommended disposal protocol does not involve chemical neutralization or other experimental treatments in the laboratory. The primary protocol is the safe collection, segregation, and transfer of the hazardous waste to a licensed disposal facility.
VIII. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
